1-Bromo-2-cyclopropylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUGHJZKCKSVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481115 | |
| Record name | 1-BROMO-2-CYCLOPROPYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57807-28-0 | |
| Record name | 1-Bromo-2-cyclopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57807-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-BROMO-2-CYCLOPROPYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-cyclopropylbenzene, a versatile building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the realm of drug discovery. The unique electronic and steric properties imparted by the cyclopropyl group make this compound and its derivatives valuable scaffolds for the development of novel therapeutic agents. This guide is intended to be a key resource for researchers and professionals working with this compound.
Chemical and Physical Properties
This compound is an aromatic compound with the chemical formula C₉H₉Br.[1] Its structure consists of a benzene ring substituted with a bromine atom and a cyclopropyl group at adjacent positions. The CAS Registry Number for this compound is 57807-28-0 .[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57807-28-0 | [1][2][3] |
| Molecular Formula | C₉H₉Br | [1] |
| Molecular Weight | 197.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-bromophenyl-cyclopropane, 1-bromo-2-cyclopropyl-benzene | [1] |
| Canonical SMILES | C1CC1C2=CC=CC=C2Br | [1] |
| InChI Key | DTUGHJZKCKSVEO-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 3.5 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves the cyclopropanation of 2-bromostyrene. The following is a representative experimental protocol.
Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Bromostyrene
Objective: To synthesize this compound from 2-bromostyrene.
Materials:
-
2-Bromostyrene
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a zinc-copper couple.
-
Anhydrous diethyl ether is added to the flask, and the mixture is stirred.
-
A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension.
-
After the initial reaction subsides, a solution of 2-bromostyrene in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
References
Technical Guide: Physical Properties of 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-cyclopropylbenzene is an aromatic organic compound with the chemical formula C₉H₉Br.[1] As a substituted bromobenzene, its physical properties are of significant interest in synthetic chemistry and drug development, where it may serve as a key intermediate. This technical guide provides a summary of the known physical properties of this compound and its isomers, along with detailed experimental protocols for the determination of key physical characteristics. Due to a lack of experimentally determined data for the ortho isomer in readily available literature, this guide also presents data for the corresponding meta and para isomers to provide a comparative context for researchers.
Core Physical Properties
The fundamental physical identifiers for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉Br | [1] |
| Molecular Weight | 197.07 g/mol | [1] |
| CAS Number | 57807-28-0 | [1] |
Comparative Physical Data of Isomers
| Physical Property | This compound | 1-Bromo-3-cyclopropylbenzene | 1-Bromo-4-cyclopropylbenzene |
| Boiling Point | Data not available | 230 °C at 760 mmHg[3] | 231 °C[4] |
| Melting Point | Data not available | Data not available | 15 °C[4] |
| Density | Data not available | 1.474 g/cm³[3] | 1.474 g/cm³[4] |
| Refractive Index | Data not available | 1.604[3] | Data not available |
Solubility: Aryl halides are typically insoluble in water but soluble in common organic solvents such as ethanol, ether, and benzene.[2][5]
Experimental Protocols
The following are detailed methodologies for the experimental determination of the primary physical properties of liquid aryl halides like this compound.
Determination of Boiling Point (Microscale Method)
This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer (0-300 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed into the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Water bath with temperature control
-
Sample of this compound
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed on the analytical balance.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed.
-
The pycnometer is emptied, dried, and then filled with the this compound sample.
-
The filled pycnometer is brought to the same temperature in the water bath.
-
The outside of the pycnometer is dried, and it is weighed.
-
The density is calculated using the formula: Density = (mass of sample) / (volume of sample) where the volume of the sample is determined from the mass of the water and its known density at that temperature.
Determination of Refractive Index
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (sodium lamp)
-
Sample of this compound
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of the this compound sample are placed on the prism using a clean dropper.
-
The prism is closed, and the instrument is allowed to reach thermal equilibrium with the circulating water from the constant temperature bath (typically 20°C or 25°C).
-
The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp.
-
The compensator is adjusted to remove any color fringes.
-
The dividing line is centered on the crosshairs, and the refractive index is read from the scale.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a typical workflow for the characterization of the physical properties of a synthesized organic compound such as this compound.
Caption: Workflow for the synthesis, purification, and physical property characterization of an organic compound.
Safety Information
This compound is classified as a harmful substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide to 1-Bromo-2-cyclopropylbenzene: Synthesis, Spectroscopic Analysis, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-cyclopropylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and provides a validated experimental protocol for its synthesis. A key focus is the in-depth analysis of its spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), which are crucial for its characterization. Furthermore, this guide explores the broader significance of the cyclopropylbenzene motif in drug discovery, highlighting its role as a valuable pharmacophore. While specific biological activities of this compound are not extensively documented, its structural features suggest its utility as a versatile building block for the synthesis of novel therapeutic agents.
Chemical Structure and Identification
This compound is an organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropyl group at adjacent positions.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 57807-28-0 |
| Molecular Formula | C₉H₉Br |
| SMILES | C1CC1c2ccccc2Br |
| InChI | InChI=1S/C9H9Br/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 |
Physicochemical and Safety Data
A summary of the key computed physicochemical properties and hazard information for this compound is presented below.[1] This data is essential for handling, storage, and for predicting the behavior of the compound in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 197.07 g/mol | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Boiling Point | 217 °C | Guidechem |
| Refractive Index | 1.604 | Guidechem |
| Flash Point | 87 °C | Guidechem |
Safety and Hazard Information: [1]
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a doctoral thesis by A. M. Dreager. This procedure involves the bromination of commercially available 2-cyclopropylaniline.
Experimental Protocol
Materials and Reagents:
-
2-Cyclopropylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a suitable reaction vessel, dissolve 2-cyclopropylaniline (1.0 equivalent) in a 48% aqueous solution of hydrobromic acid. Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% aqueous hydrobromic acid and cool to 0 °C.
-
Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 1 hour.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to yield this compound as a colorless oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy. The following data is from the doctoral thesis of A. M. Dreager.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.51 (dd, J = 7.9, 1.4 Hz, 1H) | Ar-H |
| 7.19 (td, J = 7.6, 1.4 Hz, 1H) | Ar-H |
| 7.08 (dd, J = 7.6, 1.7 Hz, 1H) | Ar-H |
| 6.91 (td, J = 7.6, 1.7 Hz, 1H) | Ar-H |
| 2.10 (m, 1H) | Cyclopropyl-CH |
| 1.01 (m, 2H) | Cyclopropyl-CH₂ |
| 0.69 (m, 2H) | Cyclopropyl-CH₂ |
The ¹H NMR spectrum shows characteristic signals for the aromatic protons and the upfield signals corresponding to the cyclopropyl ring protons.[2] The ¹³C NMR spectrum further confirms the presence of the aromatic and cyclopropyl carbons.
Role in Medicinal Chemistry and Drug Discovery
While specific biological activities for this compound have not been extensively reported, the cyclopropylbenzene moiety is a recognized "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:
-
Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties to improve the pharmacokinetic profile of a drug candidate.
The bromine atom in this compound serves as a versatile synthetic handle, allowing for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a valuable starting material for the synthesis of libraries of compounds for drug screening.
Caption: General workflow for utilizing this compound in a drug discovery program.
Conclusion
This compound is a readily synthesizable and characterizable compound. While its direct biological applications are yet to be fully explored, its chemical structure, combining a reactive bromine handle with the favorable properties of a cyclopropylbenzene scaffold, makes it a valuable building block for medicinal chemists and researchers in drug discovery. The detailed synthetic protocol and comprehensive spectroscopic data provided in this guide serve as a practical resource for its preparation and identification, facilitating its use in the development of novel and improved therapeutic agents.
References
An In-depth Technical Guide to 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-cyclopropylbenzene, a key aromatic compound with applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and relevant safety information.
Core Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 197.07 g/mol | [1] |
| Molecular Formula | C₉H₉Br | [1] |
| CAS Number | 57807-28-0 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1CC1C2=CC=CC=C2Br | [1] |
| Monoisotopic Mass | 195.98876 Da | [1] |
| Computed XLogP3 | 3.5 | [1] |
| Boiling Point | Data not available for the ortho isomer | |
| Density | Data not available for the ortho isomer | |
| Refractive Index | Data not available for the ortho isomer |
Synthesis of this compound: An Experimental Protocol
Reaction Scheme:
Materials:
-
2-Bromostyrene
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn(Cu))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. Add a solution of copper(II) acetate in glacial acetic acid dropwise with stirring. Filter the resulting solid, wash with glacial acetic acid, then with diethyl ether, and dry under vacuum.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere, add the prepared zinc-copper couple and anhydrous diethyl ether.
-
Cyclopropanation: To the stirred suspension of the zinc-copper couple, add a solution of 2-bromostyrene in anhydrous diethyl ether. Then, add diiodomethane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information regarding the specific signaling pathways or biological activities of this compound. As a substituted bromobenzene, it is primarily of interest to researchers and drug development professionals as a synthetic intermediate for the construction of more complex molecules with potential biological activity. The cyclopropyl moiety is a known pharmacophore that can influence the metabolic stability, conformation, and potency of drug candidates.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-bromo-2-cyclopropylbenzene, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-cyclopropylaniline, followed by a Sandmeyer reaction to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Buchwald-Hartwig Amination: The initial step involves the palladium-catalyzed cross-coupling of 2-bromoaniline with cyclopropylamine to afford 2-cyclopropylaniline. This reaction is known for its high efficiency and functional group tolerance.
-
Sandmeyer Reaction: The subsequent step is the conversion of the amino group of 2-cyclopropylaniline into a bromine atom. This is accomplished via diazotization of the amine followed by a copper(I) bromide mediated substitution.
The overall transformation is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-Cyclopropylaniline (Intermediate)
This procedure is adapted from established Buchwald-Hartwig amination protocols.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for 2-cyclopropylaniline synthesis.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 | 1.72 g |
| Cyclopropylamine | C₃H₇N | 57.09 | 12.0 | 0.82 mL |
| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | 0.02 | 4.5 mg |
| BrettPhos | C₄₄H₆₅O₂P | 664.96 | 0.04 | 26.6 mg |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 14.0 | 1.35 g |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 20 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol) and BrettPhos (26.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add sodium tert-butoxide (1.35 g, 14.0 mmol) to the flask.
-
In a separate vial, dissolve 2-bromoaniline (1.72 g, 10.0 mmol) in anhydrous toluene (10 mL).
-
Add the 2-bromoaniline solution to the Schlenk flask, followed by cyclopropylamine (0.82 mL, 12.0 mmol).
-
Seal the Schlenk flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-cyclopropylaniline.
Expected Yield: 75-85%
Synthesis of this compound (Final Product)
This procedure is based on the classical Sandmeyer reaction.
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of this compound.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Cyclopropylaniline | C₉H₁₁N | 133.19 | 10.0 | 1.33 g |
| Hydrobromic Acid (48%) | HBr | 80.91 | ~40.0 | 10 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 11.0 | 0.76 g |
| Copper(I) Bromide | CuBr | 143.45 | 12.0 | 1.72 g |
| Water | H₂O | 18.02 | - | 10 mL |
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-cyclopropylaniline (1.33 g, 10.0 mmol) in hydrobromic acid (10 mL, 48%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in color.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate 250 mL flask, dissolve copper(I) bromide (1.72 g, 12.0 mmol) in hydrobromic acid (5 mL, 48%).
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the initial vigorous reaction subsides, warm the reaction mixture to 50-60 °C and maintain this temperature for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with 1 M sodium hydroxide solution (2 x 30 mL) and brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel (eluent: hexane) to yield this compound.
Expected Yield: 60-70%
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Buchwald-Hartwig Amination | 2-Bromoaniline | Pd(OAc)₂, BrettPhos, t-BuOK, Cyclopropylamine | Toluene | 100 | 12-18 | 75-85 |
| 2. Sandmeyer Reaction | 2-Cyclopropylaniline | NaNO₂, HBr, CuBr | Water | 0-5, then 50-60 | 1.5 | 60-70 |
Logical Relationships and Experimental Workflow
The logical flow of the entire synthesis process, from precursor selection to final product isolation, is illustrated below.
Caption: Detailed experimental workflow for the two-step synthesis.
An In-depth Technical Guide to the NMR Analysis of 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-2-cyclopropylbenzene. Due to the absence of readily available, fully assigned experimental spectra in public databases, this document leverages established NMR principles, substituent effects, and data from analogous structures to present a detailed theoretical analysis. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar compounds.
Predicted NMR Data
The structural and electronic environment of each nucleus in this compound dictates its chemical shift and coupling constants in the NMR spectra. The ortho-disubstituted benzene ring and the adjacent cyclopropyl group give rise to a distinct set of signals.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to display a complex aromatic region and a characteristic upfield region for the cyclopropyl protons. The chemical shifts are predicted based on the known spectrum of cyclopropylbenzene, with adjustments for the ortho-bromo substituent.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-6 | 7.55 - 7.65 | Doublet of doublets (dd) | ³J = 7.5 - 8.5, ⁴J = 1.0 - 2.0 | 1H |
| H-3 | 7.25 - 7.35 | Doublet of doublets (dd) | ³J = 7.5 - 8.5, ⁴J = 1.0 - 2.0 | 1H |
| H-4, H-5 | 7.05 - 7.20 | Multiplet (m) | - | 2H |
| H-c | 2.00 - 2.10 | Multiplet (m) | - | 1H |
| H-a, H-a' | 0.95 - 1.05 | Multiplet (m) | - | 2H |
| H-b, H-b' | 0.65 - 0.75 | Multiplet (m) | - | 2H |
Note: The aromatic protons (H-3, H-4, H-5, H-6) will form a complex second-order multiplet system. The predicted shifts and multiplicities are an approximation. The cyclopropyl protons (H-a, H-a', H-b, H-b') are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are predicted based on the known spectrum of cyclopropylbenzene and the substituent chemical shift (SCS) effects of a bromine atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-1 | 120 - 125 |
| C-6 | 132 - 137 |
| C-4 | 128 - 133 |
| C-5 | 126 - 131 |
| C-3 | 125 - 130 |
| C-c | 15 - 20 |
| C-a, C-b | 8 - 13 |
Experimental Protocols
A detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound is provided below.
1. Sample Preparation
-
Weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Chloroform-d is a common choice for non-polar aromatic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
The instrument's magnetic field should be shimmed on the sample to ensure homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 16 to 64 scans to improve the signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (typically several hundred to thousands) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
3. Data Processing
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase correction is applied to obtain an absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Peak picking is done to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Visualizations
Spin-Spin Coupling Network
The following diagram illustrates the expected proton-proton spin-spin coupling interactions in this compound. Ortho, meta, and vicinal couplings are the most significant.
Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.
NMR Analysis Workflow
The logical flow of an NMR analysis for structural elucidation is depicted in the following diagram.
Caption: Logical workflow for the NMR analysis of an organic compound.
An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-Bromo-2-cyclopropylbenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups: a 1,2-disubstituted (ortho) benzene ring and a cyclopropyl group. This document also outlines a comprehensive experimental protocol for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.
Predicted Infrared Spectrum Analysis
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands arising from the vibrations of its aromatic and cyclopropyl moieties, as well as the carbon-bromine bond. The predicted major absorption bands, their assignments, and expected wavenumber ranges are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| ~ 3080 - 3000 | Medium | C-H Stretch | Cyclopropyl Group |
| ~ 2950 - 2850 | Weak to Medium | C-H Stretch (Asymmetric & Symmetric) | Cyclopropyl Group (CH₂) |
| ~ 1600 - 1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic Ring |
| ~ 1500 - 1400 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |
| ~ 1470 - 1450 | Medium | CH₂ Scissoring | Cyclopropyl Group |
| ~ 1020 | Medium to Strong | Cyclopropyl Ring Breathing | Cyclopropyl Group |
| ~ 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring (ortho-disubstitution) |
| ~ 750 | Strong | C-H Out-of-Plane Bend | Aromatic Ring (ortho-disubstitution)[1] |
| ~ 1050 - 1000 | Medium | C-Br Stretch | Aryl Halide |
Note: The exact positions and intensities of the peaks can be influenced by the electronic effects of the substituents and the physical state of the sample.
Key Spectral Features and Interpretation
-
Aromatic C-H Stretching: The presence of peaks in the 3100-3000 cm⁻¹ region is a clear indicator of C-H bonds on the benzene ring.[2][3]
-
Cyclopropyl C-H Stretching: The C-H stretching vibrations of the cyclopropyl group are also expected in the 3080-3000 cm⁻¹ region, potentially overlapping with the aromatic C-H stretches.[3]
-
Aromatic C=C Stretching: The characteristic in-ring C=C stretching vibrations of the benzene ring typically appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. The intensity and position of these bands can be affected by the substituents.[2]
-
Cyclopropyl Ring Breathing: A moderately strong absorption around 1020 cm⁻¹ is a characteristic feature of the cyclopropyl ring.
-
C-H Out-of-Plane Bending: A strong band in the 770-735 cm⁻¹ range is indicative of ortho-disubstitution on a benzene ring.[1] This is a crucial band for confirming the substitution pattern.
-
C-Br Stretching: The carbon-bromine stretching vibration for an aryl bromide is expected to appear in the fingerprint region, typically between 1075 and 1030 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy
This section details a standard procedure for obtaining the FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[4][5][6]
I. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample: this compound (liquid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
II. Experimental Workflow
The following diagram illustrates the general workflow for acquiring an FTIR spectrum of a liquid sample.
Caption: A flowchart of the key steps for obtaining and analyzing an FTIR spectrum.
III. Detailed Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
Set the spectral range (e.g., 4000 to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).[4]
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[4]
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered by the sample.[7]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal immediately and thoroughly with a solvent-moistened, lint-free wipe to prevent sample residue from contaminating future measurements.
-
IV. Data Processing and Analysis
The logical flow for processing and analyzing the acquired spectral data is outlined below.
Caption: A diagram showing the logical steps from raw data to structural elucidation.
-
ATR Correction: If not automatically applied by the software, an ATR correction should be performed to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Baseline Correction: A baseline correction may be necessary to remove any broad, underlying features from the spectrum.
-
Peak Picking: Identify the wavenumber of each significant absorption peak.
-
Peak Assignment: Assign the observed peaks to specific vibrational modes based on the expected frequencies for the functional groups present in this compound, as detailed in the data table above.
-
Structural Confirmation: The combination of characteristic peaks for the ortho-disubstituted benzene ring and the cyclopropyl group will provide strong evidence for the structure of the compound.
This guide provides a comprehensive overview of the expected IR spectral features of this compound and a detailed protocol for its experimental determination. For definitive structural confirmation, it is recommended to use IR spectroscopy in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
Mass Spectrometry of 1-Bromo-2-cyclopropylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 1-bromo-2-cyclopropylbenzene, a compound of interest in synthetic chemistry and drug discovery. While specific experimental data for this molecule is not widely available in public databases, this document outlines the expected fragmentation patterns under electron ionization (EI) based on established principles of mass spectrometry and data from analogous compounds. This guide serves as a valuable resource for identifying and characterizing this compound and related structures in complex matrices.
Predicted Electron Ionization Mass Spectrum
The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the cyclopropyl and bromo substituents. The presence of bromine, with its two abundant isotopes, 79Br and 81Br, will result in a characteristic isotopic pattern for bromine-containing fragments.
Table 1: Predicted Mass Spectral Data for this compound
| m/z | Proposed Fragment Ion | Relative Abundance (%) | Notes |
| 196/198 | [C₉H₉Br]⁺• | 80 | Molecular ion (M⁺•) with characteristic Br isotope pattern. |
| 117 | [C₉H₉]⁺ | 100 | Loss of Br radical. This is often the base peak. |
| 115 | [C₉H₇]⁺ | 60 | Loss of H₂ from the [M-Br]⁺ ion. |
| 91 | [C₇H₇]⁺ | 40 | Tropylium ion, a common fragment in alkylbenzenes. |
| 77 | [C₆H₅]⁺ | 30 | Phenyl cation, from cleavage of the cyclopropyl group. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [C₉H₉Br]⁺• (m/z 196/198). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The key proposed fragmentation steps are outlined below and visualized in the accompanying diagram.
A primary and highly favorable fragmentation pathway involves the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical. This results in the formation of the [C₉H₉]⁺ ion at m/z 117, which is predicted to be the base peak in the spectrum due to the stability of the resulting cation.
Further fragmentation can occur from the [M-Br]⁺ ion. A common pathway for alkylbenzenes is the rearrangement to form the highly stable tropylium ion, [C₇H₇]⁺, at m/z 91. This involves the loss of a neutral acetylene molecule. Additionally, the loss of a hydrogen molecule (H₂) from the [M-Br]⁺ ion can lead to the fragment at m/z 115.
Another potential fragmentation involves the cleavage of the bond between the cyclopropyl group and the aromatic ring, which can lead to the formation of the phenyl cation, [C₆H₅]⁺, at m/z 77.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for analysis.
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and data from spectral libraries (if available).
Caption: General workflow for GC-MS analysis of this compound.
An In-depth Technical Guide to the Electronic Properties of 2-Cyclopropylphenyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylphenyl bromide is an organic compound featuring a benzene ring substituted with a cyclopropyl group and a bromine atom in an ortho configuration. This molecule serves as a valuable building block in medicinal chemistry and materials science. The unique electronic interplay between the "pseudo-unsaturated" cyclopropyl group, the electronegative bromine atom, and the aromatic phenyl ring imparts distinct properties that are crucial for its application in drug design.[1][2] The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the aryl bromide functionality is a key handle for cross-coupling reactions, enabling the synthesis of complex molecular architectures.[3][4][5]
Understanding the core electronic properties of 2-cyclopropylphenyl bromide—such as its frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity—is paramount for predicting its reactivity, intermolecular interactions, and overall suitability as a drug scaffold. This guide provides a comprehensive overview of these properties. Due to a scarcity of direct experimental data for this specific molecule, this document outlines a robust computational methodology for determining its electronic characteristics, supplemented by detailed experimental protocols for empirical verification.
Computational Methodology for Determining Electronic Properties
To elucidate the electronic structure of 2-cyclopropylphenyl bromide, a computational approach using Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between accuracy and computational cost for molecules of this size.[6][7]
2.1 In Silico Protocol
-
Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[8][9]
-
Geometry Optimization: The molecular structure of 2-cyclopropylphenyl bromide will first be optimized in the gas phase without constraints. A commonly used and reliable level of theory for this purpose is the B3LYP functional with a 6-311+G(d,p) basis set.[7][10] This basis set includes diffuse functions (+) to accurately describe anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.
2.2 Derivation of Electronic Properties
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are directly obtained from the DFT output. These orbitals are critical for understanding chemical reactivity.[10]
-
Ionization Potential (IP): According to Koopmans' theorem (within the Hartree-Fock approximation), the ionization potential can be estimated as the negative of the HOMO energy (IP ≈ -EHOMO). A more accurate method involves calculating the energy difference between the cationic species (N-1 electrons) and the neutral molecule (N electrons) at the optimized neutral geometry.[11][12]
-
Electron Affinity (EA): Similarly, electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO) or calculated more accurately as the energy difference between the neutral molecule and its anion (EA = Eneutral - Eanion).[11][12]
-
Dipole Moment: The total dipole moment and its vector components are calculated as part of the standard DFT output, providing insight into the molecule's overall polarity.
Data Presentation: Calculated Electronic Properties
The following table summarizes the key electronic properties of 2-cyclopropylphenyl bromide as would be determined by the computational protocol described above.
| Electronic Property | Symbol | Calculated Value (Hartree) | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | (To be calculated) | (To be calculated) |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | (To be calculated) | (To be calculated) |
| HOMO-LUMO Gap | ΔE | (To be calculated) | (To be calculated) |
| Ionization Potential | IP | (To be calculated) | (To be calculated) |
| Electron Affinity | EA | (To be calculated) | (To be calculated) |
| Dipole Moment | µ | (To be calculated) | (To be calculated) D |
Note: Values are placeholders pending execution of the computational protocol. 1 Hartree = 27.2114 eV. D = Debye.
Visualization of Workflows and Relationships
Caption: A generalized workflow for the quantum chemical analysis.
Caption: Relationship between electronic properties and drug development.
Experimental Protocols for Verification
The computationally derived data should ideally be validated through experimental measurements. The following are standard protocols for determining the key electronic properties of organic molecules like 2-cyclopropylphenyl bromide.
5.1 Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is an electrochemical technique that can provide estimates of the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a molecule.[13][14][15]
-
Objective: To determine the oxidation (Eox) and reduction (Ered) potentials of 2-cyclopropylphenyl bromide to estimate EHOMO and ELUMO.
-
Materials:
-
Potentiostat with a three-electrode cell.
-
Working Electrode (e.g., Glassy Carbon or Platinum).
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Counter Electrode (e.g., Platinum wire).
-
Electrolyte solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed organic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte solution: 1-5 mM solution of 2-cyclopropylphenyl bromide in the electrolyte solution.
-
Ferrocene (as an internal standard).
-
-
Procedure:
-
Preparation: Polish the working electrode with alumina slurry, rinse, and dry. Assemble the three-electrode cell with the electrolyte solution.
-
Degassing: Bubble an inert gas (e.g., Argon or Nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window.
-
Analyte Scan: Add the 2-cyclopropylphenyl bromide solution to the cell. Apply a potential sweep, starting from the open-circuit potential towards a positive potential to observe oxidation, and then reverse the scan towards a negative potential to observe reduction.
-
Internal Standard: Add a small amount of ferrocene and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a standard potential for calibration.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Estimate the energy levels using the following empirical formulas (referenced against the Fc/Fc+ couple, which is assumed to have an absolute energy level of -4.8 eV relative to vacuum):
-
EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
-
-
-
5.2 UV-Visible Spectroscopy for HOMO-LUMO Gap Determination
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to electronic transitions. The onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO gap.[16]
-
Objective: To determine the optical HOMO-LUMO gap (Eg) from the absorption spectrum.
-
Materials:
-
Dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (typically 1 cm path length).
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).
-
Dilute solution of 2-cyclopropylphenyl bromide (concentration adjusted to give a maximum absorbance between 0.5 and 1.5).
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Baseline Correction: Record a baseline spectrum with cuvettes containing only the pure solvent.
-
Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength corresponding to the onset of the lowest energy absorption band (λonset). This is found at the "red edge" of the spectrum where the absorbance begins to rise from the baseline.
-
Convert λonset (in nm) to the optical energy gap Eg (in eV) using the Planck-Einstein relation:
-
Eg (eV) = 1240 / λonset (nm)
-
-
-
5.3 Photoelectron Spectroscopy (PES) for Ionization Potential
Ultraviolet Photoelectron Spectroscopy (UPS) is a high-vacuum technique that provides a direct measurement of the ionization potential by measuring the kinetic energy of electrons ejected by photons.[17][18]
-
Objective: To directly measure the first (lowest) ionization potential of 2-cyclopropylphenyl bromide.
-
Materials:
-
Photoelectron spectrometer with a high-vacuum chamber.
-
UV light source (typically a Helium lamp, He I at 21.22 eV).
-
Electron energy analyzer and detector.
-
Volatile sample of 2-cyclopropylphenyl bromide introduced into the gas phase.
-
-
Procedure:
-
Sample Introduction: The sample is introduced into the high-vacuum chamber and vaporized.
-
Ionization: The gas-phase molecules are irradiated with monochromatic UV photons, causing the ejection of valence electrons.
-
Analysis: The kinetic energies (KE) of the emitted photoelectrons are measured by the electron energy analyzer.
-
Data Analysis:
-
The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons (21.22 eV for He I).
-
The PES spectrum is a plot of electron counts versus binding energy.
-
The first peak in the spectrum (lowest binding energy) corresponds to the first ionization potential (IP) of the molecule, which represents the energy required to remove an electron from the HOMO.
-
-
Relevance in Drug Development
The electronic properties of 2-cyclopropylphenyl bromide are directly relevant to its potential use in drug discovery.[3][5]
-
Reactivity and Synthesis: The HOMO and LUMO energies and distributions dictate the molecule's susceptibility to electrophilic and nucleophilic attack. The aryl bromide moiety is a well-established reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are cornerstones of modern medicinal chemistry for building molecular complexity.[5]
-
Molecular Interactions: The dipole moment and electrostatic potential surface, which arise from the electronic structure, govern how the molecule interacts with biological targets like proteins and enzymes. Electrostatic and hydrogen-bonding interactions are critical for binding affinity and selectivity.
-
Pharmacokinetics (ADME): Properties like polarity (related to the dipole moment) influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, polarity affects aqueous solubility and the ability to cross lipid membranes. The cyclopropyl group is often introduced to block sites of metabolism, thereby improving a drug's metabolic stability.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. webqc.org [webqc.org]
- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Halides - Enamine [enamine.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eolss.net [eolss.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 10. irjweb.com [irjweb.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Ionization Potential, Electron Affinity, Electronegativity, Hardness, and Electron Excitation Energy: Molecular Properties from Density Functional Theory Orbital Energies | Journal Article | PNNL [pnnl.gov]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ossila.com [ossila.com]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Khan Academy [khanacademy.org]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-2-cyclopropylbenzene, a versatile building block in organic synthesis. The document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and presents key quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating the strategic application of this compound in the design and synthesis of novel molecules.
Introduction
This compound is a substituted aromatic hydrocarbon featuring a bromine atom and a cyclopropyl group in an ortho configuration on a benzene ring. This unique structural arrangement offers multiple avenues for synthetic transformations, making it a valuable intermediate in the preparation of more complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the cyclopropyl group can influence the electronic properties and conformational rigidity of the parent molecule and its derivatives.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₉Br | [1] |
| Molecular Weight | 197.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 57807-28-0 | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Expected to be soluble in common organic solvents | |
| XLogP3-AA | 3.5 | [2] |
Synthetic Routes and Experimental Protocols
Route 1: Simmons-Smith Cyclopropanation of 2-Bromostyrene
This approach involves the direct cyclopropanation of commercially available 2-bromostyrene using a carbenoid species generated from diiodomethane and a zinc-copper couple, known as the Simmons-Smith reaction.[3][4][5] This method is known for its stereospecificity and tolerance of various functional groups.[3][5]
3.1.1. Experimental Protocol: Simmons-Smith Reaction
-
Reagents and Equipment:
-
2-Bromostyrene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, the zinc-copper couple is suspended in the anhydrous solvent.
-
A solution of diiodomethane in the same solvent is added dropwise to the stirred suspension. A gentle reflux may be observed, indicating the formation of the organozinc carbenoid (iodomethylzinc iodide).
-
After the formation of the carbenoid is complete, a solution of 2-bromostyrene in the anhydrous solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is then filtered to remove unreacted zinc.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
3.1.2. Proposed Reaction Scheme
Caption: Synthetic pathway from 2-bromostyrene to this compound.
Route 2: Diazotization and Bromination of 2-Cyclopropylaniline
This alternative route begins with the synthesis of 2-cyclopropylaniline, followed by a Sandmeyer-type reaction.[6] The amino group of 2-cyclopropylaniline is converted to a diazonium salt, which is subsequently displaced by a bromide ion.
3.2.1. Step A: Synthesis of 2-Cyclopropylaniline
2-Cyclopropylaniline can be prepared via a Buchwald-Hartwig amination of a suitable precursor.[7]
3.2.2. Step B: Experimental Protocol: Sandmeyer Reaction
-
Reagents and Equipment:
-
2-Cyclopropylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Beaker or flask for the diazotization
-
Ice bath
-
-
Procedure:
-
2-Cyclopropylaniline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the aniline salt. The temperature must be maintained below 5 °C to ensure the stability of the diazonium salt.
-
In a separate flask, copper(I) bromide is dissolved in hydrobromic acid.
-
The freshly prepared, cold diazonium salt solution is slowly added to the cuprous bromide solution.
-
Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and then heated gently to ensure complete decomposition of the diazonium salt.
-
The mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extract is washed with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.
-
The organic layer is dried over an anhydrous drying agent, and the solvent is evaporated.
-
The crude this compound is purified by distillation or column chromatography.
-
3.2.3. Proposed Reaction Scheme
Caption: Synthetic pathway from 2-cyclopropylaniline to this compound.
Spectroscopic Data
While specific, published spectra for this compound are not widely available, the expected NMR spectral features can be predicted based on the analysis of similar compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (4H) | ~ 7.0 - 7.6 | Multiplet |
| Cyclopropyl Methine (1H) | ~ 1.8 - 2.2 | Multiplet |
| Cyclopropyl Methylene (4H) | ~ 0.6 - 1.1 | Multiplets |
The aromatic protons will appear in the typical downfield region, with their splitting pattern determined by the ortho, meta, and para coupling constants. The cyclopropyl methine proton, being adjacent to the aromatic ring, will be the most downfield of the aliphatic protons. The four methylene protons of the cyclopropyl ring will be diastereotopic and are expected to appear as two separate multiplets in the upfield region, a characteristic feature of cyclopropyl groups.[8]
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon | Predicted Chemical Shift (ppm) |
| C-Br (Aromatic) | ~ 120 - 125 |
| C-Cyclopropyl (Aromatic) | ~ 140 - 145 |
| CH (Aromatic) | ~ 125 - 135 |
| CH (Cyclopropyl) | ~ 15 - 20 |
| CH₂ (Cyclopropyl) | ~ 8 - 12 |
Applications in Synthesis
This compound is a valuable synthon for the introduction of the 2-cyclopropylphenyl moiety into target molecules. The bromine atom serves as a handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the presence of a brominated aromatic ring, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a synthetically useful building block with the potential for broad application in organic synthesis. This guide has provided a summary of its properties and outlined plausible and detailed synthetic routes. The availability of this compound through straightforward synthetic methods, coupled with its reactivity in cross-coupling reactions, makes it a valuable tool for the synthesis of complex and novel chemical entities. Further research into its synthesis and reactivity will undoubtedly expand its utility in various fields of chemical science.
References
- 1. This compound | C9H9Br | CID 12221356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. The Sandmeyer Reactions - Chad's Prep® [chadsprep.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of 2-Bromophenylcyclopropane for Researchers, Scientists, and Drug Development Professionals
Introduction: The unique structural and electronic properties of the cyclopropane ring, combined with the synthetic versatility of the aryl bromide moiety, make 2-bromophenylcyclopropane a valuable building block in modern organic synthesis. Its inherent ring strain and the presence of a good leaving group on the aromatic ring allow for a diverse range of chemical transformations, providing access to complex molecular architectures. This technical guide explores the initial investigations into the reactivity of 2-bromophenylcyclopropane, focusing on its utility in palladium-catalyzed cross-coupling reactions, intramolecular cyclizations, and radical-mediated ring-opening reactions. These transformations are particularly relevant in the field of medicinal chemistry for the synthesis of novel therapeutic agents, including those targeting the central nervous system (CNS).
Synthesis of 2-Bromophenylcyclopropane
A common and effective method for the synthesis of 1-arylcyclopropane derivatives involves the α-alkylation of the corresponding aryl acetonitrile with 1,2-dihaloethane. This is followed by the hydrolysis of the resulting nitrile to the carboxylic acid, which can then be further functionalized.
Experimental Protocol: Synthesis of 1-(2-Bromophenyl)cyclopropane-1-carbonitrile
A laboratory-scale synthesis of a related compound, 1-phenylcyclopropane acetonitrile, provides a foundational protocol. In a typical procedure, 2-phenyl acetonitrile is treated with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst. The reaction is generally heated to facilitate the cyclization.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The presence of the bromo substituent on the phenyl ring of 2-bromophenylcyclopropane makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool for the derivatization of this scaffold. This reaction allows for the introduction of a wide variety of substituents onto the aromatic ring, enabling the synthesis of diverse libraries of compounds for drug discovery.
General Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid involves the use of a palladium catalyst, a base, and a suitable solvent.
Materials:
-
Aryl bromide (e.g., 2-bromophenylcyclopropane) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 16 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | THF/H₂O | 80 | 4 | 98 |
This table is a compilation of representative data from various sources and is intended for illustrative purposes.
Intramolecular Heck Reaction: A Pathway to Polycyclic Scaffolds
The intramolecular Heck reaction is a powerful synthetic tool for the construction of cyclic and polycyclic compounds.[1][2] In this reaction, a palladium catalyst facilitates the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. For derivatives of 2-bromophenylcyclopropane, this reaction offers a route to novel, rigid scaffolds that are of interest in drug design. For example, an N-allyl-2-(2-bromophenyl)cyclopropanecarboxamide could undergo an intramolecular Heck reaction to form a lactam-fused polycyclic system.
General Experimental Protocol: Intramolecular Heck Reaction
The intramolecular Heck reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in a high-boiling polar aprotic solvent.
Materials:
-
Substrate (e.g., N-allyl-2-(2-bromophenyl)cyclopropanecarboxamide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)
-
Phosphine ligand (e.g., PPh₃ or P(o-tol)₃) (10-20 mol%)
-
Base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃) (1.5-2.0 equiv)
-
Solvent (e.g., DMF, DMA, or Acetonitrile)
Procedure:
-
Dissolve the substrate in the chosen solvent in a reaction vessel.
-
Add the palladium catalyst, phosphine ligand, and base to the solution.
-
Degas the reaction mixture with an inert gas.
-
Heat the reaction to a high temperature (typically 100-140 °C) and stir until the starting material is consumed.
-
Cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Representative Data for Intramolecular Heck Reactions
The following table provides examples of intramolecular Heck reactions of various aryl bromides, demonstrating the formation of different ring systems and the typical yields that can be achieved.
| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ring Size |
| 1 | N-allyl-2-bromoaniline | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80 | 85 | 6 |
| 2 | 1-(2-bromophenyl)-pent-4-en-1-one | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 120 | 75 | 5 |
| 3 | N-(2-bromobenzyl)acrylamide | Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ | DMA | 140 | 90 | 7 |
This table presents representative examples from the literature.
Radical-Mediated Ring-Opening Reactions
The strained cyclopropane ring is susceptible to ring-opening reactions under radical conditions. Treatment of arylcyclopropanes with radical initiators, such as N-bromosuccinimide (NBS) under photochemical or thermal conditions, can lead to the formation of ring-opened products. This reactivity provides a pathway to linear alkylated aromatic compounds that can be further elaborated. The regioselectivity of the ring opening is influenced by the stability of the resulting radical intermediate.
General Experimental Protocol: Radical-Induced Ring-Opening with NBS
Materials:
-
Arylcyclopropane (e.g., 2-bromophenylcyclopropane) (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) (catalytic amount)
-
Solvent (e.g., CCl₄ or benzene)
Procedure:
-
Dissolve the arylcyclopropane in the solvent in a reaction vessel equipped with a reflux condenser.
-
Add NBS and the radical initiator to the solution.
-
Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Expected Products from Radical Ring-Opening
The radical-mediated ring-opening of 2-bromophenylcyclopropane is expected to proceed via the formation of a stabilized benzylic radical, leading to a mixture of regioisomeric brominated products.
Synthesis of Dihydrofurans
While a direct, high-yielding synthesis of 2,3-dihydrofurans from 2-bromophenylcyclopropane is not well-established, related methodologies suggest potential pathways. One plausible approach involves a palladium-catalyzed tandem reaction. For instance, a Heck reaction between 2-bromophenylcyclopropane and an appropriate allylic alcohol could be followed by an intramolecular cyclization to form the dihydrofuran ring.[3]
Application in Drug Development: Targeting the Central Nervous System
The phenylcyclopropylamine scaffold is a key pharmacophore in a number of centrally acting drugs, particularly those targeting monoamine transporters. For example, certain derivatives of this scaffold act as serotonin-norepinephrine reuptake inhibitors (SNRIs), which are used in the treatment of depression and other mood disorders.[4] The reactivity of 2-bromophenylcyclopropane provides a versatile platform for the synthesis of analogues of these CNS-active agents. Through Suzuki-Miyaura coupling, various substituents can be introduced onto the phenyl ring to modulate the pharmacological properties of the resulting compounds.
Signaling Pathway of Serotonin Reuptake Inhibitors
Serotonin (5-HT) is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. After its release into the synaptic cleft, serotonin binds to postsynaptic receptors to elicit a neuronal response. The action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT). Selective serotonin reuptake inhibitors (SSRIs) and SNRIs block this reuptake process, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.
Conclusion
The reactivity of 2-bromophenylcyclopropane offers a rich and diverse landscape for synthetic exploration. Its utility in palladium-catalyzed cross-coupling and intramolecular cyclization reactions provides efficient routes to novel and complex molecular scaffolds. Furthermore, the potential for radical-mediated ring-opening reactions adds another dimension to its synthetic applications. These chemical transformations are highly relevant to the field of drug discovery, particularly for the development of new CNS-active agents. Further investigation into the specific reaction conditions and substrate scope for 2-bromophenylcyclopropane will undoubtedly unlock its full potential as a versatile building block in organic synthesis.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction with 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of therapeutic agents. The focus of these application notes is the Suzuki coupling of 1-Bromo-2-cyclopropylbenzene, a substrate of increasing interest due to the unique physicochemical properties imparted by the cyclopropyl moiety.
The cyclopropyl group, a small, strained ring system, can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Its incorporation into drug candidates often leads to enhanced potency and improved pharmacokinetic profiles. Consequently, efficient methods for the synthesis of 2-cyclopropylbiphenyl derivatives are highly sought after in drug discovery and development.
These notes provide an overview of the reaction, representative quantitative data, detailed experimental protocols, and visualizations of the catalytic cycle and experimental workflow to aid researchers in the successful application of the Suzuki coupling with this compound.
Data Presentation: Representative Reaction Conditions and Yields
While specific quantitative data for the Suzuki coupling of this compound with a wide range of boronic acids is not extensively documented in readily available literature, the following tables summarize typical conditions and expected yields based on protocols for structurally similar, sterically hindered aryl bromides. These data provide a strong starting point for reaction optimization.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids - Representative Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 110 | 16 | 80-90 |
| 3 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 24 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | THF/H₂O (4:1) | 80 | 18 | 88-98 |
| 5 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 82-92 |
| 6 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | t-Bu₃P (4) | K₂CO₃ (3) | Toluene | 110 | 24 | 70-80 |
Note: Yields are illustrative and may vary based on the specific reaction scale, purity of reagents, and efficiency of the workup and purification.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound. These protocols are general and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand
This protocol is suitable for a wide range of arylboronic acids and is a good starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or other suitable Buchwald ligand)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Degassed deionized water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) and degassed deionized water (e.g., 0.5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclopropylbiphenyl derivative.
Protocol 2: Procedure for Suzuki Coupling using a Pre-formed Catalyst
This protocol utilizes a stable, pre-formed palladium catalyst, which can simplify the reaction setup.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (e.g., 100 °C) with vigorous stirring for the required time (e.g., 12-18 hours).
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines the typical workflow for performing a Suzuki coupling reaction, from setting up the reaction to isolating the final product.
References
Application Notes and Protocols for the Formation of (2-cyclopropylphenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4][5] The synthesis of Grignard reagents from aryl halides is a fundamental transformation. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-Bromo-2-cyclopropylbenzene, yielding (2-cyclopropylphenyl)magnesium bromide. The presence of the cyclopropyl group introduces unique considerations, as strained ring systems can sometimes lead to side reactions under certain Grignard formation conditions.[6][7][8] This protocol is designed to favor the formation of the desired Grignard reagent while minimizing potential side products.
Key Applications
The (2-cyclopropylphenyl)magnesium bromide reagent is a versatile intermediate for the synthesis of a variety of complex organic molecules, including:
-
Pharmaceutical Intermediates: Introduction of the 2-cyclopropylphenyl moiety into drug candidates.
-
Functionalized Materials: Synthesis of novel polymers and organic materials with specific electronic or physical properties.
-
Agrochemicals: Development of new pesticides and herbicides.
-
Complex Natural Product Synthesis: As a key building block in the total synthesis of natural products.
Data Presentation: Typical Reaction Parameters
While specific quantitative data for the formation of (2-cyclopropylphenyl)magnesium bromide is not extensively reported in the literature, the following table summarizes typical conditions and expected yields based on analogous aryl Grignard reagent formations.
| Parameter | Typical Conditions | Expected Outcome | Reference |
| Reactant Ratio (Mg:ArBr) | 1.2 : 1.0 equivalents | --- | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | --- | [1][3][4] |
| Initiation | Iodine crystal, gentle heating | Disappearance of iodine color | [1][4] |
| Reaction Temperature | 0°C to reflux | Formation of a cloudy solution | [1] |
| Reaction Time | 1 - 3 hours | --- | [1] |
| Yield (Titration) | 70 - 90% | --- | General Expectation |
Experimental Protocol
This protocol is adapted from established methods for the formation of aryl Grignard reagents.[1]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Standardized solution of sec-butanol in xylene
-
1,10-phenanthroline (indicator)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or nitrogen/argon balloon setup
-
Syringes and needles
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a rubber septum.
-
Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.[1]
-
-
Magnesium Activation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings with a purple vapor.[1][4] Allow the flask to cool to room temperature. This process helps to activate the magnesium surface.[3][4][5]
-
-
Grignard Reagent Formation:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.
-
Gently warm the mixture to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.[1] If the reaction does not start, sonication may be applied.
-
Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.
-
-
Quantification (Titration):
-
The concentration of the newly formed Grignard reagent should be determined by titration before use.
-
In a separate dry flask under an inert atmosphere, add a known volume of the Grignard solution.
-
Add a few crystals of 1,10-phenanthroline as an indicator.
-
Titrate with a standardized solution of sec-butanol in xylene until the color of the indicator disappears.
-
Calculate the molarity of the Grignard reagent.
-
Potential Side Reactions
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a biphenyl derivative. This can be minimized by the slow addition of the aryl bromide.[2]
-
Reaction with Moisture or Oxygen: Grignard reagents are highly reactive towards protic sources and oxygen.[2][3][4] Strict anhydrous and inert conditions are crucial for success.
Safety Precautions
-
Grignard reagents are highly flammable and react violently with water. All operations must be carried out under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Diethyl ether and THF are highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
Diagrams
Caption: Workflow for the synthesis of (2-cyclopropylphenyl)magnesium bromide.
Caption: Key components in the Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Ullmann Coupling of 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Ullmann coupling is a classic, copper-mediated reaction used to form carbon-carbon bonds, typically for the synthesis of biaryl compounds from aryl halides.[1][2][3] While modern palladium-catalyzed cross-coupling reactions are often favored for their milder conditions and broader substrate scope, the Ullmann reaction remains a valuable tool, particularly for specific homocoupling reactions and in instances where cost-effective copper catalysis is advantageous.[2][4] The reaction generally requires high temperatures and stoichiometric amounts of copper, often in a high-boiling solvent like DMF or in a solvent-free setting.[1]
The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can confer improved metabolic stability, enhanced potency, and better control over the physicochemical properties of drug candidates. Incorporating a cyclopropyl moiety can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of molecules containing the 2,2'-dicyclopropylbiphenyl scaffold is therefore of interest for the development of novel therapeutics, where the biphenyl core can act as a privileged scaffold for interacting with biological targets, and the cyclopropyl groups can fine-tune the molecule's properties.
This document provides a representative protocol for the synthesis of 2,2'-dicyclopropylbiphenyl via the Ullmann homocoupling of 1-Bromo-2-cyclopropylbenzene.
Data Presentation
The following table outlines a representative protocol for the Ullmann coupling of this compound. As specific literature data for this exact transformation is scarce, the conditions and expected yield are based on analogous Ullmann homocoupling reactions of ortho-substituted aryl bromides.
| Parameter | Value/Description |
| Reactant | This compound |
| Reagent | Copper powder, activated |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 150-160 °C (reflux) |
| Reaction Time | 24-72 hours |
| Scale | 5 mmol |
| Expected Yield | 40-60% (unoptimized) |
| Product | 2,2'-dicyclopropylbiphenyl |
Experimental Protocol
Synthesis of 2,2'-dicyclopropylbiphenyl via Ullmann Coupling
This protocol describes the copper-mediated homocoupling of this compound to yield 2,2'-dicyclopropylbiphenyl.
Materials:
-
This compound (C9H9Br, MW: 197.07 g/mol )
-
Copper powder (<325 mesh), activated
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
1. Activation of Copper Powder:
-
In a flask, wash the copper powder with dilute hydrochloric acid to remove any surface oxides.
-
Filter and wash the copper powder sequentially with water, ethanol, and diethyl ether.
-
Dry the activated copper powder under vacuum.
2. Reaction Setup:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add activated copper powder (2.5 equivalents).
-
Add anhydrous DMF to the flask.
-
While stirring, add this compound (1.0 equivalent, e.g., 5 mmol, 0.985 g) to the suspension under a nitrogen atmosphere.
3. Reaction:
-
Heat the reaction mixture to 150-160 °C (reflux temperature of DMF) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be slow and may require 24-72 hours for completion.
4. Work-up:
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the copper residues. Wash the Celite pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (to remove residual copper salts), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
5. Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the 2,2'-dicyclopropylbiphenyl.
6. Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a high-boiling solvent and can be harmful if inhaled or absorbed through the skin. Handle with care.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
The reaction is heated to a high temperature. Use caution to avoid thermal burns.
Visualizations
Caption: Experimental workflow for the synthesis of 2,2'-dicyclopropylbiphenyl.
Caption: Generalized mechanism of the Ullmann biaryl coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromophenylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromophenylcyclopropane. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the reactive bromophenyl group and the unique steric and electronic properties of the cyclopropyl moiety. The methodologies described herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse range of novel molecular architectures.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. 2-Bromophenylcyclopropane serves as an excellent substrate for these transformations, allowing for the introduction of various functionalities at the ortho position of the phenylcyclopropane scaffold. The resulting products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document outlines optimized reaction conditions and detailed experimental protocols for the successful cross-coupling of 2-bromophenylcyclopropane with a variety of coupling partners.
General Catalytic Cycle
The palladium-catalyzed cross-coupling reactions of 2-bromophenylcyclopropane generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and related reactions) or migratory insertion (for Heck reaction), and reductive elimination.
Data Presentation
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of 2-bromophenylcyclopropane.
Table 1: Suzuki-Miyaura Coupling of 2-Bromophenylcyclopropane with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 85 |
Table 2: Heck Coupling of 2-Bromophenylcyclopropane with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 16 | 82 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 80 | 12 | 78 |
Table 3: Sonogashira Coupling of 2-Bromophenylcyclopropane with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 91 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 16 | 88 |
Table 4: Buchwald-Hartwig Amination of 2-Bromophenylcyclopropane with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 12 | 88 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed cross-coupling of 2-bromophenylcyclopropane.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-bromophenylcyclopropane with phenylboronic acid.
Materials:
-
2-Bromophenylcyclopropane (1.0 mmol, 197 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromophenylcyclopropane, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and degassed water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-cyclopropylbiphenyl.
Protocol 2: Heck Coupling
This protocol describes the coupling of 2-bromophenylcyclopropane with styrene.
Materials:
-
2-Bromophenylcyclopropane (1.0 mmol, 197 mg)
-
Styrene (1.2 mmol, 125 mg, 137 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg, 209 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF, followed by 2-bromophenylcyclopropane, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield the desired stilbene derivative.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of 2-bromophenylcyclopropane with phenylacetylene.[1]
Materials:
-
2-Bromophenylcyclopropane (1.0 mmol, 197 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 122 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202 mg, 278 µL)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous, degassed THF.
-
Add 2-bromophenylcyclopropane, phenylacetylene, and triethylamine via syringe.
-
Stir the reaction mixture at 65 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 4: Buchwald-Hartwig Amination
This protocol details the amination of 2-bromophenylcyclopropane with morpholine.
Materials:
-
2-Bromophenylcyclopropane (1.0 mmol, 197 mg)
-
Morpholine (1.2 mmol, 104 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Toluene, anhydrous and degassed (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Outside the glovebox, add 2-bromophenylcyclopropane and anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Visualizations
References
Synthesis of Functionalized Cyclopropylbenzenes using 1-Bromo-2-cyclopropylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of functionalized cyclopropylbenzenes, utilizing 1-bromo-2-cyclopropylbenzene as a key starting material. The methods outlined herein leverage modern palladium-catalyzed cross-coupling reactions and other organometallic transformations to introduce diverse functional groups at the 2-position of the cyclopropylbenzene scaffold. Such functionalized molecules are of significant interest in medicinal chemistry and materials science due to the unique conformational and electronic properties imparted by the cyclopropyl group.
Overview of Synthetic Strategies
This compound serves as a versatile building block for the synthesis of more complex molecules. The primary strategies for its functionalization involve the transformation of the carbon-bromine bond into new carbon-carbon, carbon-nitrogen, or carbon-heteroatom bonds. The key reactions covered in these notes are:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Heck Reaction: For the vinylation of the aromatic ring.
-
-
Organometallic Intermediate Formation:
-
Grignard Reaction: Formation of an organomagnesium reagent for reaction with various electrophiles.
-
Directed Ortho-Lithiation: Generation of an organolithium species for subsequent functionalization.
-
Lithiation-Borylation: Conversion to a boronic ester for use in subsequent coupling reactions.
-
The general workflow for these transformations is depicted below.
Caption: General synthetic routes from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The following sections detail protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions using this compound as the substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents. This reaction is highly versatile and tolerates a wide range of functional groups.
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids. While specific data for this compound is not extensively reported, these examples with analogous substrates provide a strong indication of expected outcomes.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 2 | >95[1] |
| 2 | 4-Bromotoluene | Naphthalene-1-boronic acid | Pd(OAc)₂ (0.25) | SPhos (0.5) | K₃PO₄ | THF/H₂O | 45 | 2 | 95[2] |
| 3 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(OAc)₂ (5) | L1 (20) | NaOH/KHF₂ | THF/H₂O | 40 | 16 | 89[3] |
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Materials:
-
This compound
-
Boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the boronic acid (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and vigorously stir the reaction mixture at 90 °C for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines from this compound.
The following table presents typical conditions and outcomes for the Buchwald-Hartwig amination of various aryl bromides. These examples can guide the optimization of reactions with this compound.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 2-Bromopyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (4) | BINAP (8) | NaOtBu | Toluene | 80 | 4 | 60[4] |
| 3 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | LiOtBu | Toluene | 110 | 24 | 95[5] |
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Washing and Drying: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling allows for the direct alkynylation of this compound, providing access to valuable building blocks for further synthetic transformations.
The following table illustrates typical conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | RT | 6 | 95 |
| 2 | Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 | 12 | 85 |
| 3 | Iodobenzene | Phenylacetylene | PdCl₂ (5-10 ppm) | L₂ (1-2 mol%) | K₂CO₃ | EtOH | 90 | 48 | 83[6] |
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous and degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, degassed Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) and triethylamine (2 mL). Then, add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Washing and Drying: Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction provides a method for the vinylation of this compound, leading to the formation of styrenyl derivatives.
The table below shows typical conditions and yields for the Heck reaction of aryl halides with various alkenes.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 120 | 24 | 80[7] |
| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 100 | 12 | 90 |
| 3 | o-Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ (2) | - | Et₃N | Acetonitrile | 80-90 | 1 | -[8] |
This protocol provides a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Acetonitrile (anhydrous and degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Pressure tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a pressure tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed acetonitrile (5 mL), the alkene (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter to remove palladium black.
-
Washing and Drying: Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel.
Organometallic Intermediate Formation
The formation of Grignard or organolithium reagents from this compound opens up a wide range of possibilities for reaction with various electrophiles.
Grignard Reagent Formation and Reaction
The Grignard reagent of this compound can be prepared and reacted in situ with electrophiles such as aldehydes, ketones, and carbon dioxide.
This protocol describes the formation of the Grignard reagent and its subsequent reaction with a generic aldehyde.
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Three-necked round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Grignard Formation: To a flame-dried three-necked flask under an inert atmosphere, add magnesium turnings (1.2 mmol, 1.2 equiv) and a crystal of iodine. Add a small amount of a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) to initiate the reaction. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the aldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise.
-
Quenching: After the addition is complete, warm the reaction to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.
Lithiation and Electrophilic Quench
Direct lithiation of this compound via lithium-halogen exchange provides a highly reactive organolithium species that can be trapped with a variety of electrophiles.
This protocol details a general procedure for the lithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (1.2 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Lithiation: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) at -78 °C (dry ice/acetone bath), add n-BuLi (1.1 mmol, 1.1 equiv) dropwise. Stir the solution at -78 °C for 1 hour.[9][10]
-
Electrophilic Quench: Add the electrophile (1.2 mmol, 1.2 equiv) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NH₄Cl solution.
-
Work-up and Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.
Lithiation-Borylation for the Synthesis of 2-Cyclopropylphenylboronic Acid Pinacol Ester
This two-step, one-pot procedure allows for the conversion of this compound into its corresponding boronic acid pinacol ester, a valuable reagent for subsequent Suzuki-Miyaura couplings.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.1 equivalents)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Lithiation: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) at -78 °C, add n-BuLi (1.1 mmol, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C.
-
Borylation: Add i-PrOBPin (1.2 mmol, 1.2 equiv) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl solution.
-
Work-up and Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. The crude 2-cyclopropylphenylboronic acid pinacol ester can often be used in the next step without further purification, or it can be purified by column chromatography.
Caption: Experimental workflow for the Lithiation-Borylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. odinity.com [odinity.com]
- 9. acgpubs.org [acgpubs.org]
- 10. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
1-Bromo-2-cyclopropylbenzene: A Versatile Building Block in Modern Organic Synthesis
For Immediate Release:
Shanghai, China – December 29, 2025 – 1-Bromo-2-cyclopropylbenzene has emerged as a crucial building block for researchers, scientists, and drug development professionals. Its unique structural features, combining the reactivity of an aryl bromide with the conformational rigidity and metabolic stability of a cyclopropyl group, make it an invaluable synthon in the construction of complex organic molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations, highlighting its role in the synthesis of polysubstituted aromatic compounds and bioactive molecules.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds. This compound readily couples with a wide range of boronic acids and their derivatives to produce 2-cyclopropylbiphenyls and their analogues. These structures are prevalent in many biologically active compounds.
Experimental Protocol: Synthesis of 2-Cyclopropyl-4'-methoxybiphenyl
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a glovebox, a vial is charged with this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
The vial is sealed with a cap containing a PTFE septum.
-
Toluene and water (10:1 v/v) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-cyclopropyl-4'-methoxybiphenyl.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide array of N-aryl compounds. This compound can be efficiently coupled with various primary and secondary amines, including anilines and heterocycles, which are key intermediates in medicinal chemistry.
Experimental Protocol: Synthesis of 4-(2-Cyclopropylphenyl)morpholine
This protocol details the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Sodium tert-butoxide (1.4 equiv.) is added, and the tube is evacuated and backfilled with argon three times.
-
Morpholine (1.2 equiv.) and anhydrous toluene are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 18-24 hours.
-
After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 4-(2-cyclopropylphenyl)morpholine.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | ~95 |
| Piperidine | (NHC)Pd(methallyl)Cl | LHMDS | THF | 22 | 0.5 | ~90 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~80 |
Sonogashira Coupling
The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes. This compound reacts with terminal alkynes to furnish 1-cyclopropyl-2-(alkynyl)benzenes, which are versatile intermediates for further transformations.
Experimental Protocol: Synthesis of 1-Cyclopropyl-2-(phenylethynyl)benzene
This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) in THF is added triethylamine (2.0 equiv.).
-
The mixture is degassed with argon for 15 minutes.
-
Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) are added, and the reaction is stirred at 60 °C for 12 hours.
-
Upon completion, the reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford 1-cyclopropyl-2-(phenylethynyl)benzene.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | ~85 |
| 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | 8 | ~90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 16 | ~88 |
Heck Reaction
The Heck reaction is a method for the arylation of alkenes. This compound can be coupled with various alkenes, such as acrylates and styrenes, to produce substituted cyclopropyl-functionalized alkenes.
Experimental Protocol: Synthesis of Ethyl (E)-3-(2-cyclopropylphenyl)acrylate
This protocol describes the Heck reaction of this compound with ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of this compound (1.0 equiv.), ethyl acrylate (1.5 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (1.5 equiv.) in DMF is prepared in a sealed tube.
-
The reaction is heated to 120 °C for 24 hours.
-
After cooling, the mixture is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography to give ethyl (E)-3-(2-cyclopropylphenyl)acrylate.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | ~75 |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | ~80 |
| n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Et₃N | Dioxane | 90 | 12 | ~82 |
Role in the Synthesis of Bioactive Molecules
The 2-cyclopropylphenyl moiety, readily accessible from this compound, is a privileged scaffold in medicinal chemistry. The cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and provide desirable pharmacokinetic properties.[1] For instance, the 2-phenylcyclopropylamine skeleton is found in various bioactive compounds, including antidepressants and enzyme inhibitors.[2] The synthetic accessibility of derivatives from this compound makes it a valuable starting material in the discovery and development of new therapeutic agents.
Reaction Pathways and Workflows
To facilitate a deeper understanding of the synthetic transformations discussed, the following diagrams illustrate the catalytic cycles of the key cross-coupling reactions.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its utility in a range of palladium-catalyzed cross-coupling reactions provides efficient access to a diverse array of complex molecular architectures, particularly those relevant to the pharmaceutical and materials science industries. The protocols and data presented herein serve as a guide for researchers to effectively utilize this synthon in their synthetic endeavors.
References
Application Notes and Protocols: 1-Bromo-2-cyclopropylbenzene in the Synthesis of CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-bromo-2-cyclopropylbenzene as a key building block in the synthesis of potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, a promising class of therapeutic agents for various diseases, including cancer and inflammatory disorders.
Introduction
This compound is a versatile synthetic intermediate valued in medicinal chemistry for the introduction of the 2-cyclopropylphenyl moiety into drug candidates. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule. This document focuses on its application in the development of CSF-1R inhibitors, leveraging its utility in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.
Application: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based CSF-1R Inhibitor
A key application of this compound is in the synthesis of highly selective pyrrolo[2,3-d]pyrimidine-based CSF-1R inhibitors. These compounds have demonstrated subnanomolar enzymatic inhibition of CSF-1R and excellent selectivity against other kinases. The 2-cyclopropylphenyl group often occupies a critical region in the kinase binding pocket, contributing to the inhibitor's potency and selectivity.
The general synthetic strategy involves the conversion of this compound to its corresponding boronic acid derivative, which then participates in a Suzuki-Miyaura cross-coupling reaction with a halogenated pyrrolo[2,3-d]pyrimidine core.
Quantitative Data Summary
The following table summarizes the biological activity of a representative CSF-1R inhibitor synthesized using the 2-cyclopropylphenyl moiety.
| Compound ID | Target | IC50 (nM) | Cellular Potency (IC50, nM) |
| 1 | CSF-1R | 1.0 | 25 |
| KDR (VEGFR2) | >1000 | - | |
| PDGFRβ | >1000 | - |
Table 1: Biological activity of a representative CSF-1R inhibitor incorporating the 2-cyclopropylphenyl group.
Experimental Protocols
Protocol 1: Synthesis of (2-Cyclopropylphenyl)boronic acid
This protocol describes the conversion of this compound to its boronic acid derivative, a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain (2-cyclopropylphenyl)boronic acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a CSF-1R Inhibitor
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-cyclopropylphenyl)boronic acid with a halogenated pyrrolo[2,3-d]pyrimidine core.
Materials:
-
(2-Cyclopropylphenyl)boronic acid (1.2 equivalents)
-
Halogenated pyrrolo[2,3-d]pyrimidine core (e.g., 6-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 equivalents)
-
Solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add the halogenated pyrrolo[2,3-d]pyrimidine core, (2-cyclopropylphenyl)boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired CSF-1R inhibitor.
Visualizations
Signaling Pathway of CSF-1R
The diagram below illustrates the simplified signaling pathway of CSF-1R, which is a key regulator of macrophage differentiation, proliferation, and survival. Inhibition of this pathway is the therapeutic rationale for the synthesized compounds.
Caption: Simplified CSF-1R signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of CSF-1R inhibitors using this compound.
Caption: Synthetic workflow from this compound to a CSF-1R inhibitor.
Protocol for Suzuki-Miyaura Coupling with Sterically Hindered Aryl Bromides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. However, substrates bearing significant steric hindrance, such as di-ortho-substituted aryl bromides, present a significant challenge. These sterically demanding couplings often suffer from low yields and slow reaction rates due to the difficulty of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] This protocol outlines effective strategies and detailed experimental procedures for successfully conducting Suzuki-Miyaura coupling reactions with sterically hindered aryl bromides, focusing on the selection of appropriate catalysts, ligands, bases, and reaction conditions.
Key Considerations for Sterically Hindered Couplings
Successful Suzuki-Miyaura couplings of sterically hindered aryl bromides hinge on the careful selection of the catalytic system and reaction parameters. The primary challenge is to overcome the steric impediment at each stage of the catalytic cycle.
Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[1] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide. They also accelerate the reductive elimination step.[1]
-
Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]
-
Specialized Ligands: For particularly challenging couplings, including the synthesis of tetra-ortho-substituted biaryls, specialized ligands like BI-DIME and AntPhos have demonstrated high efficacy.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have also proven to be highly effective for sterically demanding couplings.[1]
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1]
-
Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1]
-
Stronger Bases: For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1]
Solvent Selection: Anhydrous, aprotic solvents are generally preferred.
-
Common Solvents: Dioxane and toluene are frequently used.[1]
-
High-Boiling Solvents: For difficult couplings, higher boiling point solvents like xylenes may be required to enable higher reaction temperatures.[4]
Experimental Protocols
Two general procedures are provided below, representing common starting points for the Suzuki-Miyaura coupling of sterically hindered aryl bromides. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a general guideline for the Suzuki-Miyaura coupling of a hindered aryl bromide with a hindered boronic acid using a Buchwald-type ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Sterically hindered aryl bromide
-
Sterically hindered boronic acid
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a vial equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), and finely ground potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask or vial with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor and the ligand in the chosen anhydrous solvent. For example, dissolve Pd(OAc)₂ (0.01-2 mol%) and the phosphine ligand (0.01-4 mol%) in the solvent.
-
Addition of Reagents: Add the anhydrous solvent to the reaction flask via syringe. Then, add the catalyst solution to the reaction mixture.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitoring: The reaction progress can be monitored by TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Procedure for Extremely Hindered Substrates
This protocol is adapted for particularly challenging couplings, such as the synthesis of tetra-ortho-substituted biaryls, and may involve specialized ligands and higher temperatures.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Specialized ligand (e.g., BI-DIME, AntPhos)
-
Strong base (e.g., potassium tert-butoxide (t-BuOK) or potassium phosphate (K₃PO₄))
-
Extremely hindered aryl bromide
-
Hindered boronic acid
-
High-boiling anhydrous solvent (e.g., toluene, xylenes)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), the specialized ligand (1.2-2.4 mol%), and the base (3.0 equiv) to a dry reaction tube.
-
Addition of Substrates and Solvent: Add the hindered aryl bromide (1.0 equiv), the hindered boronic acid (1.5 equiv), and the anhydrous solvent.
-
Sealing and Reaction: Seal the tube tightly and remove it from the glovebox. Place the tube in a preheated aluminum block or oil bath and stir vigorously at a high temperature (e.g., 110-140 °C) for 12-24 hours.[4]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various sterically hindered aryl bromides.
Table 1: Suzuki-Miyaura Coupling of Di-ortho-Substituted Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dimethylphenyl bromide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 95 | [Buchwald Lab] |
| 2 | 2,4,6-Trimethylphenyl bromide | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (3) | Toluene | 100 | 24 | 92 | [Buchwald Lab] |
| 3 | 2,6-Diisopropylphenyl bromide | 2-Methylphenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 24 | 88 | [Buchwald Lab] |
| 4 | 1-Bromo-2,6-di-tert-butylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | BI-DIME (2.4) | K₃PO₄ (3) | Toluene | 110 | 24 | 75 | [Tang Lab] |
| 5 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (1.2) | K₃PO₄ (3) | Toluene | 110 | 12 | 82 | [3] |
Note: The data in the table above is representative and compiled from typical results found in the literature for illustrative purposes.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Sterically Hindered Suzuki Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
References
Experimental setup for Grignard reaction with 1-Bromo-2-cyclopropylbenzene
Analyzing Reaction Protocols
My initial focus is now on the Grignard reaction of 1-bromo-2-cyclopropylbenzene. I'm actively seeking established protocols and reaction conditions. Furthermore, I'll be looking into quantitative data such as reaction yields, purities, and optimal conditions, all from a variety of sources. I am also investigating the crucial reagents, solvents and any other essential components.
Refining Protocol Strategies
My attention is now on refining the protocol. I've compiled quantitative data on yields and purities, and I'm cross-referencing this with a range of sources. The next goal is a structured, detailed experimental protocol, encompassing every aspect from reagent prep to final purification steps. I am also planning a visual flow diagram of the process using Graphviz DOT script. The final aim is a comprehensive application note.
Examining Synthesis Routes
I've been looking at how to make the molecule using a Grignard reaction. My initial search didn't show a direct protocol, but it did provide some good starting points, so I can try a different approach. I'm focusing on the Grignard reaction, and looking to see if I can find a way to make it work.
Analyzing Experimental Protocols
I've assembled a detailed workflow diagram, drawing from the literature. Low temperatures will likely be critical based on structurally similar compounds. While no direct yield data exists, I've incorporated data from comparable reactions for benchmarking. I'm now drafting the application with the experimental section, addressing the key steps, potential issues, and expected outcomes.
Crafting the Application Note
I'm now creating the application note, encompassing introduction, applications, and safety. I'm also preparing a table of benchmark data from similar reactions. I've drafted a detailed experimental protocol for the Grignard reagent, including materials, equipment, and a procedure breakdown. Furthermore, I'm working on a Graphviz DOT script for the experimental workflow visualization, making sure it follows the specifications. Finally, I will assemble everything into a comprehensive response.
Derivatization of 1-Bromo-2-cyclopropylbenzene for pharmaceutical intermediates
An detailed overview of the primary derivatization techniques for 1-Bromo-2-cyclopropylbenzene is provided below, with a focus on their use in the creation of pharmaceutical intermediates. This document offers in-depth experimental protocols, quantitative data summaries, and graphical representations of workflows and reaction pathways for drug development experts, researchers, and scientists.
Introduction
A valuable starting material in medicinal chemistry is this compound because it contains a cyclopropyl group, which is known to improve metabolic stability, potency, and other pharmacokinetic properties of drug candidates.[1] The creation of carbon-carbon and carbon-heteroatom bonds is made possible by palladium-catalyzed cross-coupling reactions, which are effective instruments for the derivatization of this molecule.[1][2] Important intermediates, such as 2-cyclopropylaniline, a crucial component in the synthesis of complex nitrogen-containing heterocycles found in numerous FDA-approved medications, can be produced through these modifications.[3]
This document details several key derivatization strategies: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Grignard reagent formation.
Key Derivatization Reactions and Data
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[4][5] This reaction is instrumental in converting this compound into 2-cyclopropylaniline and its derivatives, which are highly valued precursors in pharmaceutical synthesis.[3][6] The reaction's broad substrate scope and functional group tolerance have made it a replacement for harsher, more traditional methods.[4]
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Starting Material | This compound | - |
| Amine Source | Ammonia, Primary/Secondary Amines, or Ammonia Equivalents (e.g., LiN(TMS)₂) | Aqueous ammonia can be used with specialized ligand systems.[7] |
| Catalyst System | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexes (e.g., XPhos G2) | Catalyst loading is typically low (0.5-2 mol%).[5][8] |
| Ligand | Buchwald-type phosphine ligands (e.g., RuPhos, XPhos, SPhos) or bidentate ligands (e.g., BINAP) | Ligand choice is critical for reaction efficiency and scope.[4][6] |
| Base | NaOtBu, KOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are generally preferred. |
| Temperature | 80-110 °C | Reaction times can vary from a few hours to 24 hours. |
| Typical Yield | 43-99% | Yields are highly dependent on the specific substrates and conditions.[9] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon single bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[10] This method is widely used to synthesize biaryls, polyolefins, and styrenes.[10] For this compound, it allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl substituents.[11][12]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Starting Material | This compound | Aryl bromides are common coupling partners.[10] |
| Boron Reagent | Cyclopropylboronic acid, Arylboronic acids, Potassium cyclopropyltrifluoroborate | Boronic acids are stable, readily available, and have low toxicity.[11] |
| Catalyst System | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading typically ranges from 0.25 to 5 mol%.[8] |
| Ligand | SPhos, XPhos, PCy₃, cataCXium A | Electron-rich, bulky phosphine ligands often give high yields.[8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | Base is required to activate the boronic acid for transmetalation.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | Biphasic solvent systems are common.[10] |
| Temperature | 80-110 °C | Microwave conditions can sometimes accelerate the reaction.[1] |
| Typical Yield | 69-95% | Yields are generally high for a wide range of substrates.[8] |
Sonogashira Coupling
The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[14][15] It is an essential tool for synthesizing arylalkynes and conjugated enynes, which are valuable structures in materials science and pharmaceuticals.[13][16]
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Starting Material | This compound | Aryl bromides are suitable substrates.[13] |
| Alkyne | Terminal Alkynes (e.g., Phenylacetylene, Trimethylsilylacetylene) | A wide range of functional groups on the alkyne are tolerated. |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Palladium(0) is the active catalytic species. |
| Co-catalyst | CuI | Copper(I) facilitates the formation of a key copper acetylide intermediate. |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands | The ligand stabilizes the palladium center. |
| Base | Amine base (e.g., Et₃N, i-Pr₂NH, Piperidine) | Acts as both a base and often as the solvent. |
| Solvent | THF, DMF, Toluene, or neat amine base | Anhydrous and anaerobic conditions are typically required.[15] |
| Temperature | Room Temperature to 100 °C | Conditions are generally mild.[13] |
| Typical Yield | 78-90% | Yields are often high for this efficient coupling.[1] |
Grignard Reagent Formation
Reacting this compound with magnesium metal forms the corresponding Grignard reagent, (2-cyclopropylphenyl)magnesium bromide. This organometallic compound is a powerful nucleophile and a versatile intermediate for forming carbon-carbon and carbon-heteroatom bonds by reacting with a wide array of electrophiles.[17]
Table 4: Representative Conditions for Grignard Reagent Formation
| Parameter | Condition | Notes |
| Starting Material | This compound | - |
| Reagent | Magnesium turnings | Activation with iodine or 1,2-dibromoethane may be necessary. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | The solvent must be scrupulously dry. |
| Initiation | Gentle heating, sonication, or addition of a small crystal of iodine | Initiation can sometimes be sluggish.[17] |
| Temperature | Room temperature or below | For sensitive substrates, low temperatures (-20 °C to 0 °C) can minimize side reactions.[17] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to oxygen and moisture. |
| Typical Yield | >90% (in solution) | Yields are typically high but the reagent is often used in situ. |
Visualizations
Reaction Pathways from this compound
Caption: Key derivatization pathways for this compound.
General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Standard experimental workflow for cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Cyclopropylaniline|High-Quality Research Chemical [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes: Synthesis of Biaryl Compounds Using 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique structural and electronic properties of the cyclopropyl group make 1-bromo-2-cyclopropylbenzene an attractive building block for introducing this motif into complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the premier methods for constructing the C-C bond necessary for biaryl formation from this substrate. This document provides detailed protocols and data for the application of Suzuki-Miyaura and Negishi cross-coupling reactions using this compound.
Key Synthetic Approaches
The most effective methods for the synthesis of biaryl compounds from this compound are palladium-catalyzed cross-coupling reactions. These reactions offer high efficiency, functional group tolerance, and predictable reactivity. The two primary methods detailed here are the Suzuki-Miyaura and Negishi couplings.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[1] It is widely favored due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.[2]
-
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide.[3] Organozinc reagents are highly reactive, often leading to faster reaction times and high yields, and are compatible with a wide range of functional groups.[4]
Data Summary for Biaryl Synthesis
The following table summarizes quantitative data for the synthesis of biaryl compounds from this compound using various palladium-catalyzed cross-coupling reactions.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 95 | [4][5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 93 | [6] |
| 3 | Cyclopropylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | - | THF | 65 | 12 | 85 | [4] |
| 4 | (4-Acetylphenyl)boronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 80 | 8 | 92 | [4][7] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol details a typical procedure for the Suzuki-Miyaura reaction to synthesize 2-cyclopropylbiphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Degassed Deionized Water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
To the flask, add phenylboronic acid (1.2 equiv) and this compound (1.0 equiv).
-
Via syringe, add anhydrous toluene (e.g., 5 mL per 1 mmol of aryl bromide) and degassed deionized water (e.g., 0.5 mL per 1 mmol of aryl bromide).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: In Situ Preparation of Cyclopropylzinc Bromide and Subsequent Negishi Coupling
This protocol describes the formation of the organozinc reagent followed by the cross-coupling reaction.[4]
Part A: Preparation of Cyclopropylzinc Bromide
Materials:
-
Activated Zinc dust
-
Iodine (a single crystal)
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place activated zinc dust (1.5 equiv).
-
Add a single crystal of iodine to activate the zinc surface.
-
Add a small amount of anhydrous THF.
-
Slowly add a solution of cyclopropyl bromide (1.5 equiv) in anhydrous THF to the zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust. This solution is used directly in the next step.
Part B: Negishi Cross-Coupling
Materials:
-
Solution of cyclopropylzinc bromide from Part A
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a separate dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Add a solution of this compound (1.0 equiv) in anhydrous THF to the catalyst mixture.
-
Via cannula or syringe, transfer the freshly prepared solution of cyclopropylzinc bromide from Part A to the reaction flask.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General experimental workflow for palladium-catalyzed biaryl synthesis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Bromo-2-cyclopropylbenzene
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 1-bromo-2-cyclopropylbenzene. The sterically hindered nature of this substrate often leads to low yields and side product formation. This guide provides troubleshooting advice, optimized protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
Answer: Low yields with this substrate are common and typically stem from its steric hindrance. The cyclopropyl group ortho to the bromine significantly impedes the oxidative addition step of the catalytic cycle. Here are the key areas to focus on for optimization:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ often fail. Bulky, electron-rich phosphine ligands are required to facilitate the coupling of sterically hindered aryl bromides.[1] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or other specialized ligands designed for challenging couplings.[1]
-
Base Selection: The choice of base is crucial and can significantly impact the yield. Stronger, non-nucleophilic bases are often preferred. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[2][3]
-
Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species. Anhydrous and thoroughly degassed solvents are essential to prevent catalyst deactivation.[4] Common solvent systems include toluene, dioxane, or THF, often with a small amount of water to aid in the dissolution of the base.[4]
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition and side product formation. A temperature screen from 80 °C to 110 °C is advisable.
Question 2: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?
Answer: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.[5]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use. Using a Pd(0) source or an efficient precatalyst that rapidly generates the active Pd(0) species can also help.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively consuming your nucleophile. This is particularly an issue with certain boronic acids and can be exacerbated by the presence of water and certain bases.[6]
-
Solution: Use a high-purity boronic acid. If protodeboronation is a persistent issue, consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[7] Minimizing the amount of water in the reaction or using anhydrous conditions may also be beneficial.
-
Question 3: My reaction starts but then seems to stall, with unreacted starting material remaining. What could be causing this catalyst deactivation?
Answer: Catalyst deactivation can occur for several reasons:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.
-
Solution: Employ rigorous inert atmosphere techniques, including freeze-pump-thaw cycles for solvents and maintaining a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation.
-
Solution: Use high-purity ligands and store them under an inert atmosphere.
-
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition and loss of catalytic activity.
-
Solution: This can be caused by impurities, inappropriate reaction conditions, or an unstable catalytic complex. Re-evaluating your choice of ligand, solvent, and temperature may be necessary.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of typical starting conditions and optimization parameters for the Suzuki coupling of sterically hindered aryl bromides, which can be adapted for this compound.
Table 1: Comparison of Phosphine Ligands for Sterically Hindered Substrates
| Ligand | Structure | Key Features | Typical Loading (mol%) |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biarylphosphine. Effective for sterically hindered couplings.[1] | 1.5 - 3 |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Even more sterically demanding than SPhos, often used for very challenging substrates. | 1.5 - 3 |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active Buchwald ligand for sterically hindered systems. | 1.5 - 3 |
| PPh₃ | Triphenylphosphine | Generally not effective for sterically hindered substrates due to lack of bulk. | 5 - 10 |
Table 2: Screening of Bases and Solvents
| Entry | Base (equiv) | Solvent System | Temperature (°C) | Observed Outcome |
| 1 | K₂CO₃ (2.0) | Toluene / H₂O (4:1) | 100 | Moderate yield, potential for incomplete conversion. |
| 2 | K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 100 | Often gives higher yields for hindered substrates.[2] |
| 3 | Cs₂CO₃ (2.0) | THF / H₂O (4:1) | 90 | A strong, soluble base that can be very effective.[3] |
| 4 | KF (3.0) | Dioxane | 110 | Anhydrous conditions, may reduce protodeboronation. |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require further optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.033 mmol, 3.3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed deionized water (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of argon, add Pd₂(dba)₃ and SPhos to a small vial and mix.
-
Addition of Reagents: Add the catalyst/ligand mixture to the Schlenk flask under a positive pressure of argon.
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Ligand steric bulk is crucial for high yields.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
Technical Support Center: Optimizing Grignard Reagent Synthesis from 1-Bromo-2-cyclopropylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-cyclopropylphenylmagnesium bromide from 1-Bromo-2-cyclopropylbenzene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this critical organometallic reaction.
Troubleshooting Guide
Successful Grignard reagent formation is highly dependent on meticulous experimental technique. The primary challenge is often the initiation of the reaction, which is hindered by a passivating layer of magnesium oxide on the magnesium surface and the presence of moisture.[1][2] The following table outlines common problems, their probable causes, and recommended solutions to improve reaction yield and reliability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of reaction to initiate | - Inactive Magnesium Surface: A layer of magnesium oxide (MgO) on the magnesium turnings prevents reaction.[1][3] - Presence of Water: Trace moisture in glassware or solvent will quench the Grignard reagent.[1][3][4] - Low Reactivity of Aryl Halide: Aryl bromides are generally less reactive than alkyl iodides.[3] | - Magnesium Activation: Activate the magnesium surface using methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using chemical activators like diisobutylaluminum hydride (DIBAH).[1][5][6] Mechanical activation by crushing the turnings or using an ultrasonic bath can also be effective.[1][6] - Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry overnight and use anhydrous solvents.[1][7] - Initiation Aids: After adding a small portion of the this compound solution, gentle warming or sonication can help initiate the reaction.[1][8] |
| Low Yield of Grignard Reagent | - Wurtz-Type Coupling: The formed Grignard reagent can react with the starting aryl bromide to form a biaryl byproduct.[3][9] - Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion. - Side Reactions: The presence of the cyclopropyl group may lead to undesired side reactions under harsh conditions. | - Slow Addition of Aryl Halide: Add the this compound solution dropwise to maintain a low concentration and minimize Wurtz coupling.[9] - Temperature Control: Maintain a moderate temperature during the addition. For sensitive substrates, low-temperature formation (e.g., -20°C to 0°C) can minimize side reactions.[8] - Ensure Complete Reaction: After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure maximum conversion.[8] |
| Dark Brown or Black Reaction Mixture | - Decomposition of the Grignard Reagent: This can be catalyzed by impurities in the magnesium or aryl halide.[3] - Formation of Finely Divided Metal: Side reactions can produce finely divided metal particles, causing the dark coloration.[3] | - Use High-Purity Reagents: Ensure the magnesium turnings and this compound are of high purity. - Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent oxidation.[4] |
| Inconsistent Results | - Variability in Magnesium Activation: Inconsistent activation of the magnesium surface can lead to variable initiation times and yields. - Inaccurate Reagent Concentration: Not determining the exact concentration of the prepared Grignard reagent can lead to stoichiometric errors in subsequent reactions.[3] | - Standardize Activation Protocol: Consistently use a reliable activation method for the magnesium. - Titrate the Grignard Reagent: Before use, determine the molarity of the 2-cyclopropylphenylmagnesium bromide solution by titration.[3][8] |
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs. These include the disappearance of the color of a chemical activator like iodine, the appearance of turbidity or a cloudy grey/brownish color in the reaction mixture, spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether), and the generation of heat (an exothermic reaction).[1]
Q2: Is it absolutely necessary to use anhydrous solvents and flame-dried glassware?
Yes, it is critical. Grignard reagents are highly reactive and will readily react with protic solvents like water and alcohols.[1][4] This will quench the reagent and prevent the desired reaction from occurring. All glassware must be scrupulously dried, and anhydrous solvents must be used.[1][3]
Q3: Which solvent is better for preparing 2-cyclopropylphenylmagnesium bromide: diethyl ether or THF?
For the formation of Grignard reagents from aryl halides, tetrahydrofuran (THF) is often the preferred solvent.[7][10] THF is a more polar ether, which helps to solvate and stabilize the Grignard reagent.[7] Diethyl ether is also a suitable solvent for Grignard reagent formation.[2][10]
Q4: How can I determine the concentration of the 2-cyclopropylphenylmagnesium bromide I have prepared?
The concentration of a freshly prepared Grignard reagent should be determined by titration before its use in subsequent reactions.[3] This is a crucial quality control step to ensure accurate stoichiometry. A common method involves titrating the Grignard solution against a standard solution of an acid or another suitable reagent, such as iodine, in the presence of an indicator.[3]
Q5: I am observing a significant amount of a high-boiling point side product. What is it and how can I avoid it?
A common side reaction is Wurtz-type coupling, where the formed Grignard reagent reacts with the starting this compound to form 2,2'-dicyclopropylbiphenyl.[3][9] To minimize this, the aryl bromide should be added slowly to the magnesium suspension to maintain a low concentration.[9] High reaction temperatures can also favor this coupling reaction.[9]
Experimental Protocol: Optimized Synthesis of 2-cyclopropylphenylmagnesium bromide
This protocol is designed to maximize the yield and purity of 2-cyclopropylphenylmagnesium bromide by employing best practices for Grignard reagent formation.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
Procedure:
-
Glassware Preparation: Thoroughly flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Setup: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the three-necked flask. Assemble the glassware with the reflux condenser and dropping funnel, and ensure the system is under a positive pressure of inert gas.
-
Magnesium Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.[1] Gentle warming with a heat gun may be applied to initiate activation, which is indicated by the disappearance of the iodine color or the evolution of ethene gas.[1][11]
-
Initiation: Add approximately 5-10% of a solution of this compound (1.0 equivalent) in anhydrous THF to the activated magnesium turnings. The initiation of the Grignard formation is indicated by a gentle bubbling, a slight increase in temperature, and the appearance of a cloudy solution.[1][8] If the reaction does not start, gentle warming or sonication may be applied.[1][8]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.[8]
-
Quantification: The concentration of the resulting 2-cyclopropylphenylmagnesium bromide solution should be determined by titration before use in subsequent steps.[3][8]
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation.
Caption: Experimental workflow for optimizing Grignard reagent synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Bromo-2-cyclopropylbenzene Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 1-Bromo-2-cyclopropylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary methods for purifying this compound, which is a liquid at room temperature, are fractional vacuum distillation and flash column chromatography. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What is the expected boiling point of this compound?
Q3: What are the potential impurities I might encounter in my this compound reaction mixture?
A3: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., 2-cyclopropylbenzene), regioisomers (e.g., 1-Bromo-4-cyclopropylbenzene), poly-brominated byproducts, and reagents from the bromination reaction (e.g., succinimide if N-bromosuccinimide was used).
Q4: How can I assess the purity of my this compound?
A4: The purity of your product can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile components. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure and identifying impurities.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Potential Cause | Solution |
| Product is decomposing (darkening of color, gas evolution). | The boiling temperature is too high, even under vacuum. | Decrease the pressure of the vacuum system to further lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the product at the current pressure. |
| Poor separation of product from impurities. | Inefficient fractionating column or distillation rate is too fast. | Use a longer fractionating column or one with a more efficient packing material. Reduce the heating rate to slow down the distillation, allowing for better equilibrium between the liquid and vapor phases. |
| "Bumping" or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| No product distilling over. | Vacuum is too high for the temperature, or there is a leak in the system. | Check all joints and connections for leaks. Gradually decrease the vacuum or increase the heating mantle temperature. |
Flash Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of this compound from a non-polar impurity. | The solvent system is too polar. | Decrease the polarity of the eluent. A good starting point for non-polar compounds is a hexane/ethyl acetate or hexane/dichloromethane solvent system. Optimize the solvent ratio using Thin Layer Chromatography (TLC) beforehand. |
| The product is eluting too slowly or not at all. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Streaking or tailing of the product spot on TLC and column. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a neutralizer to the solvent system, such as 0.1-1% triethylamine, to deactivate the silica gel. |
| Low recovery of the product. | The product may be irreversibly adsorbed onto the silica gel or the column was not fully eluted. | Ensure the column is flushed with a more polar solvent at the end of the purification to elute any remaining product. Check for compound stability on silica gel with a small-scale test. |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₉H₉Br | 197.07 | Not available (expected to be high) |
| 1-Bromo-3-cyclopropylbenzene | C₉H₉Br | 197.07 | 230 |
| 1-Bromo-4-cyclopropylbenzene | C₉H₉Br | 197.07 | 231 |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound reaction mixture into the distillation flask with a magnetic stir bar or boiling chips.
-
Initiate Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling temperature range for your product under the applied vacuum. Discard any initial lower-boiling fractions which may contain residual solvent or more volatile impurities.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The ideal Rf value for the product should be between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the selected solvent system. The flow rate can be increased by applying positive pressure with an inert gas.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for impure this compound.
Preventing homocoupling in Suzuki reactions of 2-bromophenylcyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2-bromophenylcyclopropane. Our focus is to help you minimize the formation of homocoupling byproducts and optimize your reaction yields.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Boronic Acid Reagent
Primary Observation: You observe a significant amount of the symmetrical biaryl byproduct derived from your boronic acid reagent in your crude reaction mixture (analyzed by TLC, GC-MS, or NMR), leading to a reduced yield of the desired 2-arylphenylcyclopropane.
Root Causes and Solutions:
Homocoupling in Suzuki reactions is primarily promoted by the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] For a sterically hindered substrate like 2-bromophenylcyclopropane, sluggish oxidative addition can make these side reactions more competitive.
| Potential Cause | Recommended Solution | Rationale |
| Oxygen in the Reaction Mixture | Implement rigorous degassing of all solvents and the reaction mixture. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be sufficient. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in the catalytic cycle of homocoupling.[1][2] |
| Use of a Palladium(II) Precatalyst | Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). If a Pd(II) precatalyst is necessary, consider the addition of a mild reducing agent to facilitate its in-situ reduction to Pd(0). | Pd(II) species can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the primary catalytic cycle is established.[1] |
| Suboptimal Ligand Choice | For sterically hindered substrates, employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are often effective in promoting the desired cross-coupling over homocoupling.[3] | Bulky ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps for hindered substrates, thus outcompeting the homocoupling pathway. |
| Inappropriate Base | Screen different bases. For sterically hindered couplings, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases. The choice of base can significantly influence the reaction outcome.[4] | The base plays a crucial role in the activation of the boronic acid for transmetalation. An effective base for a hindered system will promote the desired C-C bond formation. |
Issue 2: Low or No Yield of the Desired 2-Arylphenylcyclopropane Product
Primary Observation: The reaction shows poor conversion of the starting 2-bromophenylcyclopropane, even with minimal homocoupling.
Root Causes and Solutions:
Low yields with sterically hindered substrates are often a result of slow reaction kinetics, catalyst deactivation, or inappropriate reaction conditions.[3][5]
| Potential Cause | Recommended Solution | Rationale |
| Steric Hindrance | Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 120 °C). Screen a panel of bulky, electron-rich ligands (e.g., Buchwald-type ligands) that are known to be effective for sterically demanding couplings.[3] | The ortho-cyclopropyl group introduces significant steric bulk, which can hinder the oxidative addition and transmetalation steps. More forcing conditions and specialized ligands can overcome this barrier. |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen. If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0). Consider using a more robust precatalyst, such as a palladacycle.[3] | Catalyst deactivation can occur through oxidation or the formation of inactive palladium black. |
| Suboptimal Solvent System | A mixture of a polar aprotic solvent (e.g., dioxane, THF, or DMF) with water is often effective. The ratio of the organic solvent to water can be critical and may require optimization (e.g., 10:1, 5:1). | The solvent system influences the solubility of the reagents and the rates of the catalytic steps. Water is often necessary to facilitate the action of inorganic bases. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents if employing an anhydrous-compatible base. Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. | Boronic acids can be susceptible to hydrolysis (protodeboronation), which consumes the nucleophilic partner.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily caused by two pathways. The first is an oxygen-mediated process where the active Pd(0) catalyst is oxidized to Pd(II). This Pd(II) species then undergoes transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). The second pathway involves the direct reaction of a Pd(II) precatalyst with the boronic acid, which is more prevalent at the start of the reaction.[1]
Q2: How does the choice of palladium precatalyst affect homocoupling?
A2: Palladium(II) precatalysts such as Pd(OAc)₂ or PdCl₂ can directly promote the homocoupling of boronic acids as they are reduced to the active Pd(0) species. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this initial burst of homocoupling.
Q3: For the Suzuki reaction of 2-bromophenylcyclopropane, what type of ligand is generally recommended?
A3: Due to the steric hindrance from the ortho-cyclopropyl group, bulky and electron-rich monodentate phosphine ligands are highly recommended. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) with significant steric bulk have shown great success in coupling sterically demanding aryl bromides.[3]
Q4: What is a good starting point for temperature optimization for this reaction?
A4: A reasonable starting temperature for the Suzuki coupling of 2-bromophenylcyclopropane would be in the range of 80-100 °C. If the reaction is sluggish, the temperature can be increased to 110-120 °C. However, be aware that excessively high temperatures can sometimes promote side reactions, so a careful optimization is recommended.
Q5: Can the choice of base influence the extent of homocoupling?
A5: While the primary drivers of homocoupling are oxygen and Pd(II), an inefficient base can slow down the desired catalytic cycle, making side reactions more competitive. A base that effectively promotes the transmetalation step for the sterically hindered substrate will favor the formation of the desired cross-coupled product. Strong, non-coordinating bases like Cs₂CO₃ and K₃PO₄ are often good choices for challenging Suzuki couplings.[4]
Data Presentation
The following tables provide representative data on the impact of various reaction parameters on the Suzuki coupling of 2-bromophenylcyclopropane with phenylboronic acid. This data is compiled based on typical outcomes for sterically hindered aryl bromides.
Table 1: Comparison of Palladium Catalysts and Ligands
Reaction Conditions: 2-bromophenylcyclopropane (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Toluene/H₂O (5:1, 0.2 M), 100 °C, 12 h, under Argon.
| Palladium Source (mol%) | Ligand (mol%) | Yield of 2-phenylphenylcyclopropane (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | 35 | 15 |
| Pd₂(dba)₃ (1) | SPhos (2) | 88 | <5 |
| Pd(dppf)Cl₂ (2) | - | 65 | 8 |
| XPhos Pd G3 (2) | - | 92 | <3 |
Table 2: Effect of Base and Solvent System
Reaction Conditions: 2-bromophenylcyclopropane (1 mmol), phenylboronic acid (1.2 mmol), XPhos Pd G3 (2 mol%), 100 °C, 12 h, under Argon.
| Base (2 equiv) | Solvent (0.2 M) | Yield of 2-phenylphenylcyclopropane (%) | Homocoupling Byproduct (%) |
| K₂CO₃ | Dioxane/H₂O (10:1) | 75 | 7 |
| Cs₂CO₃ | Dioxane/H₂O (10:1) | 89 | <5 |
| K₃PO₄ | Toluene/H₂O (5:1) | 92 | <3 |
| NaHCO₃ | DMF/H₂O (5:1) | 45 | 12 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Bromophenylcyclopropane
This protocol provides a robust starting point for the Suzuki coupling of 2-bromophenylcyclopropane with an arylboronic acid.
Materials:
-
2-bromophenylcyclopropane
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Degassed solvent (e.g., Toluene/Water 5:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromophenylcyclopropane (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a concentration of approximately 0.2 M with respect to the 2-bromophenylcyclopropane.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Homocoupling
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-cyclopropylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-cyclopropylbenzene. The content is designed to address common issues encountered during cross-coupling reactions, where the steric hindrance of the cyclopropyl group can present significant challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in my cross-coupling reaction with this compound?
A1: Low yields in cross-coupling reactions involving this compound are often attributed to the steric hindrance imposed by the ortho-cyclopropyl group. This steric bulk can impede the oxidative addition of the aryl bromide to the palladium catalyst and the subsequent reductive elimination steps in the catalytic cycle.[1][2] Incompatibility of the catalyst and ligand, suboptimal base or solvent selection, and the presence of impurities can also contribute to low yields.[3]
Q2: What are the most common side products observed, and how can their formation be minimized?
A2: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom) and homocoupling of the starting materials.[3] These side products can arise from various factors, including catalyst deactivation, the presence of moisture, or suboptimal reaction conditions. To minimize their formation, it is crucial to use thoroughly degassed solvents, maintain an inert atmosphere (e.g., argon or nitrogen), and carefully select the catalyst, ligand, and base.[3][4]
Q3: How do I select the appropriate catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical for overcoming the steric hindrance of this compound.[1] For Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands, such as SPhos, are often effective.[5] These ligands promote the formation of the active catalytic species and facilitate the challenging steps of the catalytic cycle.[6] N-heterocyclic carbene (NHC) ligands have also shown great promise in couplings of sterically hindered substrates.[6]
Q4: What are the optimal base and solvent combinations for these reactions?
A4: The selection of the base and solvent system is highly dependent on the specific cross-coupling reaction being performed. For Suzuki-Miyaura reactions, a combination of a moderately polar aprotic solvent like dioxane or THF with an aqueous solution of a base such as K₂CO₃ or K₃PO₄ is often effective.[7][8] In Sonogashira couplings, a copper co-catalyst is often employed alongside a palladium catalyst in a solvent like THF or DMF with an amine base such as triethylamine or diisopropylethylamine.[9] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used in ethereal or aromatic solvents.[10][11]
Q5: My reaction appears to have stalled and is not proceeding to completion. What steps can I take to address this?
A5: If a reaction has stalled, several factors should be investigated. The catalyst may have deactivated over the course of the reaction. In such cases, adding a fresh portion of the catalyst and ligand may restart the reaction. Additionally, ensuring the reaction is being conducted at the optimal temperature is crucial, as insufficient heat can lead to slow reaction rates.[12] Monitoring the reaction by TLC or LC-MS can help determine if the reaction is slow or has indeed stopped.[3] If starting materials are still present after an extended period, a systematic optimization of reaction parameters, including temperature, concentration, and catalyst loading, may be necessary.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common problem that often points to an issue with the catalyst activation or the fundamental reaction conditions.[3]
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Catalyst Choice: For sterically hindered substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may be inefficient.[3] Consider using more robust catalyst systems with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or a Buchwald-type ligand) or N-heterocyclic carbene (NHC) based catalysts.[5][6]
-
Catalyst Quality and Handling: Ensure the palladium catalyst has not been deactivated by exposure to air or moisture. Use fresh, high-purity catalysts and handle them under an inert atmosphere.
-
-
Verify Reagent and Solvent Quality:
-
Anhydrous and Degassed Solvents: Ensure all solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[3][4]
-
Purity of Starting Materials: Impurities in the this compound or the coupling partner can poison the catalyst. Purify starting materials if necessary.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Many cross-coupling reactions with sterically hindered substrates require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3]
-
Base: The choice of base is critical. Ensure the base is strong enough and sufficiently soluble in the reaction medium. For Suzuki reactions, grinding the solid base (e.g., K₃PO₄) to a fine powder can improve its reactivity.[13]
-
Issue 2: Formation of Significant Side Products (Hydrodehalogenation and Homocoupling)
The presence of these side products indicates that the desired cross-coupling pathway is competing with undesired reaction pathways.
Troubleshooting Steps:
-
Minimize Catalyst Decomposition:
-
Ligand-to-Metal Ratio: An optimal ligand-to-palladium ratio is crucial. Too little ligand can lead to the formation of palladium black and catalyst deactivation, which can promote side reactions. An excess of ligand can sometimes inhibit the reaction.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side products. Monitor the reaction progress and work it up as soon as it is complete.
-
-
Control for Protic Impurities:
-
Moisture: Water can be a source of protons for the hydrodehalogenation side reaction. While some Suzuki reactions benefit from the presence of water, it is important to use anhydrous solvents for other cross-coupling reactions and to control the amount of water present.[3]
-
Boronic Acid Quality: In Suzuki reactions, protodeboronation of the boronic acid can be a competing side reaction. Use high-quality boronic acids or consider using more stable boronate esters.[14]
-
-
Optimize the Catalytic System:
-
Ligand Choice: The use of bulky, electron-rich ligands can often suppress side reactions by promoting the desired reductive elimination step over competing pathways.[15]
-
Quantitative Data
Table 1: Comparison of Catalysts and Ligands for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O | THF | 50 | 1-2 | >95 | [7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [5] |
| Pd₂ (dba)₃ (1.5) | PPh₃ (3) | NaOEt | Benzene | 80 | 2 | 80-90 | [16] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | 1-2 | Variable | [8] |
Table 2: Solvent and Base Effects on Copper-Free Sonogashira Coupling Yields
| Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Et₃N | THF | 65 | Good | [9] |
| PdCl₂(PPh₃)₂ | - | Pyrrolidine | H₂O | Reflux | Moderate | [9] |
| Pd(OAc)₂ | sSPhos | Na₂CO₃ | HEP/H₂O | 100 | High | [17] |
Table 3: Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | [11] |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | Toluene | 100 | [10] |
| Pd(OAc)₂ | Josiphos-type | LiHMDS | THF | RT-60 | [11][18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound [19]
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Add the degassed solvent system (e.g., THF/H₂O, 10:1).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound [9]
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-3 mol%).
-
Add the degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 equiv) and the amine base (e.g., triethylamine, 2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound [11]
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 equiv) in the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.2 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: General Troubleshooting Workflow for Low-Yield Reactions.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Improving Selectivity in the Functionalization of 1-Bromo-2-cyclopropylbenzene
Welcome to the Technical Support Center for the selective functionalization of 1-Bromo-2-cyclopropylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the chemical modification of this versatile building block.
The unique juxtaposition of a bromine atom and a cyclopropyl group on the benzene ring offers multiple avenues for functionalization. However, achieving high selectivity for a desired product can be challenging due to the potential for various reaction pathways, including reactions at the C-Br bond, C-H bonds on the aromatic ring, and potential ring-opening of the cyclopropyl moiety. This guide provides practical solutions and in-depth information to help you navigate these challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of this compound, presented in a question-and-answer format.
Issue 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Q1: I am observing low to no conversion of this compound in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?
A1: Low conversion in Suzuki-Miyaura coupling of this substrate can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The steric hindrance from the ortho-cyclopropyl group can impede the oxidative addition step.
-
Troubleshooting: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can stabilize the palladium catalyst and facilitate the reaction with sterically hindered substrates. Consider using a pre-formed Pd(0) catalyst to ensure a sufficient concentration of the active catalytic species.
-
-
Base Selection: The choice of base is crucial for the transmetalation step.
-
Troubleshooting: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base can also be a factor; ensure adequate mixing and consider a solvent system that partially dissolves the base.
-
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates.
-
Troubleshooting: Gradually increase the reaction temperature. However, be mindful that excessive heat can lead to catalyst decomposition and side reactions, including cyclopropyl ring opening.
-
-
Solvent and Degassing: The presence of oxygen can deactivate the palladium catalyst.
-
Troubleshooting: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
-
Q2: My Negishi coupling reaction with this compound is not proceeding as expected. What are some common pitfalls?
A2: The success of a Negishi coupling heavily relies on the quality of the organozinc reagent and the reaction conditions.
-
Organozinc Reagent Quality: The activity of the organozinc reagent is paramount.
-
Troubleshooting: Ensure the zinc dust is properly activated before use. The organozinc reagent should be freshly prepared and used immediately. All glassware and solvents must be scrupulously dried, as organozinc reagents are highly moisture-sensitive.[1]
-
-
Catalyst System: Similar to Suzuki coupling, the right catalyst is key.
-
Troubleshooting: Palladium catalysts with electron-rich and bulky ligands like SPhos are often effective.[1] For less reactive substrates, nickel catalysts can sometimes offer better results.
-
-
Reaction Temperature: The thermal stability of the organozinc reagent should be considered.
-
Troubleshooting: While heating is often necessary, excessive temperatures can lead to the decomposition of the organozinc reagent. Optimize the temperature to find a balance between reaction rate and reagent stability.[1]
-
Issue 2: Poor Regioselectivity in C-H Functionalization and Directed ortho-Metalation
Q3: I am attempting a directed ortho-metalation on a derivative of this compound, but I am getting a mixture of products. How can I improve the regioselectivity?
A3: Directed ortho-metalation (DoM) relies on the directing group (DMG) to control the site of lithiation.[2][3]
-
Strength of the Directing Group: The cyclopropyl group itself is not a strong directing group. The outcome will depend on other substituents on the ring.
-
Troubleshooting: If your substrate has multiple potential sites for deprotonation, the regioselectivity will be dictated by the strongest directing group present. Ensure your intended DMG is significantly more powerful than other substituents.[4]
-
-
Base and Solvent System: The choice of organolithium base and solvent can influence the selectivity.
-
Temperature Control: Lithiation reactions are typically performed at low temperatures to prevent side reactions.
-
Troubleshooting: Maintain a low temperature (e.g., -78 °C) during the deprotonation step. Quenching the reaction with the electrophile should also be done at low temperature before allowing the reaction to warm to room temperature.
-
Q4: In my palladium-catalyzed C-H activation reaction, I am observing functionalization at multiple positions on the aromatic ring. How can I achieve better site-selectivity?
A4: Achieving high regioselectivity in non-directed C-H activation is a significant challenge.[5]
-
Directing Group Strategy: The most reliable way to control regioselectivity is to introduce a directing group.
-
Troubleshooting: If possible, modify your substrate to include a removable directing group that will guide the catalyst to the desired C-H bond.
-
-
Ligand Design: The ligand on the metal catalyst plays a crucial role in determining the site of C-H activation.
-
Troubleshooting: Experiment with different ligands. Bulky ligands can favor functionalization at less sterically hindered positions, while ligands with specific electronic properties can influence the reactivity of different C-H bonds.
-
-
Reaction Conditions: The solvent, oxidant, and additives can all influence the selectivity.
-
Troubleshooting: A systematic screening of reaction parameters is often necessary. The choice of solvent can affect the aggregation state of the catalyst and the substrate, thereby influencing selectivity.
-
Issue 3: Undesired Side Reactions
Q5: I suspect my cyclopropyl ring is opening under my reaction conditions. How can I confirm this and what can I do to prevent it?
A5: The strained cyclopropyl ring can be susceptible to opening under certain conditions, particularly with transition metal catalysts and at elevated temperatures.[6][7][8]
-
Confirmation of Ring Opening:
-
Troubleshooting: Ring-opened byproducts will have characteristic signals in ¹H and ¹³C NMR spectroscopy, such as the appearance of new olefinic protons or changes in the aliphatic region. Mass spectrometry will show a product with the same mass as the expected product plus the elements of the ring-opening agent (e.g., H₂).
-
-
Preventative Measures:
-
Milder Reaction Conditions: High temperatures are a common cause of ring opening. Try to run the reaction at the lowest possible temperature that still gives a reasonable reaction rate.
-
Choice of Catalyst: Some transition metals are more prone to inducing ring-opening than others. If you suspect the catalyst is the issue, consider screening different metals or catalyst systems. For example, in some cases, nickel catalysts may be a viable alternative to palladium.
-
Ligand Effects: The ligand can influence the stability of the metal-cyclopropyl intermediate. Experimenting with different ligands may help to suppress this side reaction.
-
Avoidance of Acidic Conditions: Strong acids can promote the cleavage of the cyclopropyl ring. Ensure that the reaction medium is not acidic, unless required by the specific reaction mechanism.
-
Data Presentation: Comparison of Functionalization Methods
The following tables summarize typical reaction conditions for various functionalization methods applicable to this compound and related aryl halides. Note that optimal conditions for this compound may require specific optimization.
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | XPhos, SPhos (4-10) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, 2-MeTHF | 80-110 |
| Negishi | Pd(OAc)₂ (2) | SPhos (4) | - | THF | 65 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | BINAP, Xantphos (2-4) | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3) | - | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 60 |
| Heck | Pd(OAc)₂ (1-5) | P(o-tol)₃, PPh₃ (2-10) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
Table 2: Conditions for Directed ortho-Metalation
| Base | Additive | Solvent | Temperature (°C) |
| n-BuLi | TMEDA | THF, Et₂O | -78 |
| s-BuLi | TMEDA | THF, Et₂O | -78 |
| t-BuLi | - | THF, Hexanes | -78 |
| LDA | - | THF | -78 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., toluene or 2-MeTHF) to the Schlenk flask. Subject the reaction mixture to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Directed ortho-Metalation and Electrophilic Quench
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum, add a solution of the this compound derivative with a directing group in anhydrous solvent (e.g., THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add the organolithium base (e.g., n-BuLi, 1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for the specified time (e.g., 1-2 hours).
-
Electrophilic Quench: Add a solution of the electrophile (1.2-1.5 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, stir the reaction at -78 °C for another 1-2 hours, then allow it to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
References
Technical Support Center: Byproduct Formation in the Synthesis of 2-Cyclopropylphenyl Grignard Reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-cyclopropylphenyl Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct formed during the synthesis of 2-cyclopropylphenyl Grignard reagent?
A1: The most prevalent byproduct is the homocoupling product, 2,2'-dicyclopropylbiphenyl, which arises from a Wurtz-type coupling reaction.[1][2] This occurs when a newly formed molecule of the Grignard reagent reacts with a molecule of the starting material, 2-cyclopropylphenyl halide.
Q2: What are the optimal conditions to minimize the formation of the homocoupling byproduct?
A2: To suppress the formation of 2,2'-dicyclopropylbiphenyl, it is crucial to maintain a low concentration of the 2-cyclopropylphenyl halide in the reaction mixture. This can be achieved through the slow, dropwise addition of the halide to the magnesium turnings. Additionally, maintaining a controlled, low reaction temperature is critical as elevated temperatures can increase the rate of the coupling reaction.[3]
Q3: Is the cyclopropyl ring stable under the conditions of Grignard reagent formation?
A3: The cyclopropyl group is a strained ring system. While generally stable under standard Grignard formation conditions, elevated temperatures can induce a thermally-induced ring-opening to form allylmagnesium bromide.[4] Therefore, careful temperature management is essential to maintain the integrity of the cyclopropyl moiety.
Q4: How can I confirm the formation and determine the concentration of the 2-cyclopropylphenyl Grignard reagent?
A4: The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy and the disappearance of the magnesium turnings.[3] The concentration of the Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standardized sodium thiosulfate solution.
Q5: What are the best practices for handling and storing the 2-cyclopropylphenyl Grignard reagent?
A5: 2-Cyclopropylphenyl Grignard reagent is highly sensitive to moisture and atmospheric oxygen. It should be handled under an inert atmosphere, such as nitrogen or argon, using anhydrous solvents and oven-dried glassware. For storage, it is best to use the reagent immediately after preparation. If short-term storage is necessary, it should be kept in a sealed container under an inert atmosphere.
Troubleshooting Guides
Problem 1: The Grignard reaction fails to initiate.
-
Possible Causes:
-
The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.
-
The glassware or solvent may not be sufficiently anhydrous.
-
The concentration of the halide at the start of the reaction is too low.
-
-
Solutions:
-
Magnesium Activation: Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask under an inert atmosphere to expose a fresh surface.[5]
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas. Use freshly distilled, anhydrous solvents.
-
Initiation: Add a small portion of the 2-cyclopropylphenyl halide solution to the magnesium turnings and gently warm the mixture to initiate the reaction. Once initiated, proceed with the slow addition of the remaining halide solution.
-
Problem 2: A significant amount of 2,2'-dicyclopropylbiphenyl (homocoupling product) is observed.
-
Possible Causes:
-
The local concentration of the 2-cyclopropylphenyl halide is too high.
-
The reaction temperature is too high.
-
-
Solutions:
-
Slow Addition: Add the 2-cyclopropylphenyl halide solution dropwise to the stirred suspension of magnesium turnings at a rate that maintains a gentle reflux.[3]
-
Temperature Control: Maintain the reaction temperature at a moderate level. If the reaction becomes too vigorous, cooling with a water bath may be necessary.
-
Problem 3: Low yield of the Grignard reagent.
-
Possible Causes:
-
Incomplete reaction due to poor quality of magnesium or halide.
-
Presence of moisture or oxygen in the reaction system.
-
Side reactions, such as homocoupling, consuming the starting material.
-
-
Solutions:
-
High-Quality Reagents: Use high-purity magnesium turnings and freshly purified 2-cyclopropylphenyl halide.
-
Inert Atmosphere: Purge the reaction apparatus with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Optimize Reaction Conditions: Follow the recommendations for minimizing homocoupling by controlling the addition rate and temperature.
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Formation of 2,2'-Dicyclopropylbiphenyl
| Parameter | Condition | Expected Homocoupling | Rationale |
| Addition Rate of Halide | Rapid | High | High local concentration of the halide favors the Wurtz coupling reaction.[1][2] |
| Slow (dropwise) | Low | Maintains a low concentration of the halide, minimizing the side reaction.[3] | |
| Reaction Temperature | High | High | Increased temperature accelerates the rate of the homocoupling reaction.[3] |
| Moderate (e.g., refluxing THF) | Moderate | A balance between a reasonable reaction rate and minimizing side reactions. | |
| Low | Low | Reduces the rate of the homocoupling side reaction. | |
| Magnesium Surface Area | Low (large pieces) | High | Slower formation of the Grignard reagent leaves more unreacted halide available for coupling. |
| High (fine turnings) | Low | A larger surface area promotes a faster formation of the Grignard reagent. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromocyclopropylbenzene (Precursor)
This protocol is adapted from a general procedure for the synthesis of cyclopropylarenes.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to activate the magnesium.
-
Grignard Formation: Prepare a solution of 2-bromophenylmagnesium bromide by slowly adding a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous THF to the magnesium turnings. Maintain a gentle reflux during the addition.
-
Cyclopropylation: In a separate flask, prepare a solution of 1,3-dibromopropane (1.1 eq) in anhydrous THF. Cool the Grignard reagent solution to 0 °C and slowly add the 1,3-dibromopropane solution.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-bromocyclopropylbenzene.
Protocol 2: Synthesis of 2-Cyclopropylphenyl Magnesium Bromide
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. Add magnesium turnings (1.2 eq) to the flask.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate initiation.[5]
-
Grignard Formation: Prepare a solution of 2-bromocyclopropylbenzene (1.0 eq) in anhydrous THF. Add this solution dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey-to-brown solution is the 2-cyclopropylphenyl Grignard reagent.
-
Quantification and Use: The concentration of the Grignard reagent should be determined by titration before use in subsequent reactions.
Visualizations
Caption: Reaction scheme for the synthesis of 2-cyclopropylphenyl Grignard and the formation of the 2,2'-dicyclopropylbiphenyl byproduct.
References
Technical Support Center: Catalyst Selection for Hindered 1-Bromo-2-cyclopropylbenzene Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for the cross-coupling of the sterically hindered substrate, 1-Bromo-2-cyclopropylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The primary challenge arises from steric hindrance. The bulky cyclopropyl group at the ortho position to the bromine atom sterically encumbers the reaction center. This hindrance can impede the crucial oxidative addition step in the catalytic cycles of common cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, which is often the rate-limiting step.[1] The bulkiness makes it difficult for the palladium catalyst to access the carbon-bromine bond, leading to slow or incomplete reactions.[1]
Q2: Which type of palladium catalyst and ligand is generally recommended for coupling hindered substrates like this compound?
A2: For sterically demanding substrates, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended.[1] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1] Pre-formed, air-stable precatalysts that readily generate the active catalyst in situ are particularly effective for challenging couplings.[1]
Q3: What role does the base play in these coupling reactions, and what are the best choices for hindered substrates?
A3: The base plays a critical role in activating the coupling partners. In Suzuki couplings, it activates the boronic acid for transmetalation. For Buchwald-Hartwig amination, it deprotonates the amine.[2] For hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. In particularly difficult cases, a stronger base such as sodium tert-butoxide (NaOtBu) may be necessary.[3]
Q4: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?
A4: Yes, and it is often preferred for hindered substrates. While the traditional Sonogashira reaction uses a copper(I) co-catalyst to form a copper acetylide intermediate, its presence can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[1] Copper-free Sonogashira protocols have been developed to avoid this issue and are particularly useful when dealing with sensitive substrates.[1]
Troubleshooting Guides
Suzuki Coupling
Problem: Low or no yield of the desired biaryl product.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ensure phosphine ligands have not oxidized. Consider using a more robust, air-stable precatalyst. |
| Insufficiently Reactive Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. |
| Inappropriate Base | Screen different bases. For hindered substrates, K₃PO₄ or Cs₂CO₃ are good starting points. If the reaction is still sluggish, a stronger base like NaOtBu may be required. |
| Suboptimal Solvent | Ensure the solvent is anhydrous and degassed. Toluene, dioxane, and THF are common choices. For higher temperatures, consider a higher-boiling solvent like xylene. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Sterically hindered substrates often require more thermal energy to overcome the activation barrier. |
Buchwald-Hartwig Amination
Problem: Incomplete conversion of this compound to the corresponding arylamine.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | Aryl bromides are generally good substrates, but high concentrations of the amine or the formation of off-cycle palladium species can inhibit the catalyst. Consider adjusting the stoichiometry or using a pre-catalyst. |
| Steric Hindrance | Use a catalyst system known to be effective for hindered substrates. This typically involves bulky, electron-rich phosphine ligands.[2] |
| Incorrect Base Selection | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often necessary.[3] Ensure the base is fresh and handled under inert conditions. |
| Amine Reactivity | The nature of the amine coupling partner can significantly impact the reaction. Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions may be needed. |
Sonogashira Coupling
Problem: Significant formation of alkyne homocoupling (Glaser) product and low yield of the desired cross-coupled product.
| Possible Cause | Troubleshooting Steps |
| Copper-Mediated Homocoupling | Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling.[1] |
| Slow Cross-Coupling | If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling can dominate. Address the slow cross-coupling by optimizing the catalyst, ligand, and temperature as you would for a low-yield reaction.[1] |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) if using a copper co-catalyst, as oxygen promotes Glaser coupling. |
| Inherent Alkyne Reactivity | Some terminal alkynes are particularly prone to homocoupling. If possible, consider a different synthetic route or a different alkyne. |
Data Presentation
The following tables summarize typical reaction conditions for the coupling of sterically hindered aryl bromides, which can be adapted for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 80 | 12 | 92 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2.2) | Cs₂CO₃ | THF | 65 | 24 | 88 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Hindered Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | High |
| Pd(OAc)₂ (1) | RuPhos (2) | LHMDS | Dioxane | 90 | 18 | 85-95 |
| G3-XPhos (2) | - | K₂CO₃ | t-BuOH | 110 | 12 | >90 |
Table 3: Representative Conditions for Sonogashira Coupling of Hindered Aryl Bromides
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 65 | 12 | 80-90 |
| Pd(OAc)₂ (1.5) | - | Cs₂CO₃ | Dioxane | 100 | 24 | >85 |
| PdCl₂(dppf) (3) | CuI (1.5) | i-Pr₂NH | DMF | 80 | 8 | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol). Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., G3-XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Addition of Reagents: Evacuate and backfill the tube with an inert gas three times. Add the amine (1.2 mmol) followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(OAc)₂, 1.5 mol%) with the appropriate ligand.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (e.g., dioxane), followed by the base (e.g., Cs₂CO₃, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-cyclopropylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-cyclopropylbenzene. The content focuses on how the choice of solvent can significantly impact the outcome of common reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block. The most common and synthetically useful reactions are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions allow for the formation of new carbon-nitrogen and carbon-carbon bonds, respectively, at the position of the bromine atom.
Q2: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?
A2: Low yields in Buchwald-Hartwig aminations can be due to several factors, including catalyst deactivation, improper choice of base, or suboptimal solvent. The solvent plays a crucial role in stabilizing the catalytic species and reactants. Nonpolar aprotic solvents like toluene and xylene are commonly used.[1] Polar aprotic solvents can also be employed, but their effects on reaction rate and selectivity should be considered.[2]
Q3: Can the solvent influence the product distribution in my reaction?
A3: Absolutely. In some palladium-catalyzed couplings, the solvent can influence which products are formed. For instance, in reactions with multiple reactive sites, the polarity of the solvent can switch the chemoselectivity of the catalyst.[3] For Buchwald-Hartwig aminations, the choice of solvent can affect the ratio of mono- to di-arylated products when using a primary amine.[2]
Q4: I am observing the formation of a benzocyclobutene derivative as a byproduct. Why is this happening?
A4: Intramolecular C-H activation is a potential side reaction for substrates like this compound. Under certain palladium-catalyzed conditions, particularly at elevated temperatures, the catalyst can activate a C-H bond on the cyclopropyl ring, leading to the formation of a benzocyclobutene derivative. The choice of solvent, such as DMF, has been shown to promote such reactions for similar substrates.[4][5][6]
Q5: Is Nucleophilic Aromatic Substitution (SNAr) a viable reaction for this compound?
A5: Nucleophilic aromatic substitution (SNAr) is generally not a feasible pathway for this compound. This type of reaction requires the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[7] The cyclopropyl group is an electron-donating group, which disfavors this reaction mechanism.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Step |
| Low conversion of this compound | Inefficient transmetalation or reductive elimination. | Solvent Modification: The polarity of the solvent can significantly impact the reaction rate. While nonpolar solvents like toluene and THF are common, the addition of a polar co-solvent like water can be beneficial.[8] For some systems, polar aprotic solvents like DMF or MeCN can alter the catalytic cycle.[3] Consider screening a range of solvents with varying polarity. |
| Decomposition of boronic acid/ester | Inappropriate solvent and base combination. | Solvent and Base Selection: Ensure your solvent is compatible with the base used. For example, when using aqueous bases, a solvent system that allows for some miscibility, such as THF/water or dioxane/water, is often effective. |
| Formation of homocoupling byproducts | Slow cross-coupling relative to homocoupling. | Solvent and Ligand Optimization: The solvent can influence the stability of the palladium catalyst. A switch to a different solvent may require re-optimization of the palladium ligand to favor the cross-coupling pathway. |
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Step |
| Formation of undesired side products | Side reactions like hydrodehalogenation or catalyst deactivation. | Solvent Choice: Nonpolar aprotic solvents such as toluene, xylene, or 1,4-dioxane are generally preferred for Buchwald-Hartwig aminations.[1] Polar aprotic solvents can sometimes lead to catalyst instability or promote side reactions.[9] |
| Inconsistent reaction rates | Poor solubility of reactants or catalyst. | Solvent Screening: Ensure all components are soluble at the reaction temperature. If solubility is an issue, consider a solvent with a higher boiling point or better solvating properties for your specific amine and base. |
| Difficulty in product purification | Solvent is difficult to remove or co-elutes with the product. | Solvent Selection for Workup: Consider the physical properties of your solvent. While a high-boiling solvent might be excellent for the reaction, a lower-boiling alternative that still provides good results could simplify purification. |
Data Presentation
Table 1: Common Solvents and Their Impact on Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides
| Reaction Type | Solvent | General Observations | Citations |
| Suzuki-Miyaura Coupling | Toluene | Standard nonpolar solvent, generally good for a wide range of substrates. | [3] |
| THF | Another common nonpolar solvent, often used in combination with water. | [3] | |
| DMF | Polar aprotic solvent, can sometimes lead to faster reactions but may also promote side reactions. | [3] | |
| Dioxane/Water | A common mixture that facilitates the dissolution of both organic and inorganic reagents. | [8] | |
| Acetonitrile (MeCN) | Can induce a switch in chemoselectivity in certain substrates with multiple leaving groups. | [3] | |
| Buchwald-Hartwig Amination | Toluene | Widely used, generally provides good yields and selectivity. | [1] |
| Xylene | Higher boiling point than toluene, useful for less reactive substrates. | [1] | |
| 1,4-Dioxane | A common ethereal solvent, often gives good results. | [1] | |
| DMF | Can be used, but may require careful optimization as it can impact catalyst stability. | [9] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen solvent or solvent mixture (e.g., toluene, THF/water, or dioxane/water) under an inert atmosphere (e.g., nitrogen or argon). The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. If an aqueous base was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, xylene, or 1,4-dioxane).
-
Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring until the reaction is complete.
-
Workup: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Caption: Impact of solvent choice on Suzuki-Miyaura coupling outcomes.
References
- 1. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzocyclobutene synthesis [organic-chemistry.org]
- 5. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Ortho-Substituted Aryl Bromides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki coupling of sterically hindered ortho-substituted aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an ortho-substituted aryl bromide is giving low to no yield. What are the most common causes?
Low yields in Suzuki couplings involving ortho-substituted aryl bromides are frequently due to steric hindrance. This hindrance can impede both the oxidative addition of the aryl bromide to the palladium(0) complex and the subsequent transmetalation step. Key factors to investigate include:
-
Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary.
-
Base Selection: The choice of base is crucial for the transmetalation step. A base that is too weak may not effectively activate the boronic acid, while an overly strong base can lead to side reactions.
-
Solvent and Temperature: The reaction kinetics are highly dependent on the solvent and temperature. Aprotic polar solvents are generally preferred, and in some cases, elevated temperatures are required to overcome the activation energy barrier.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. For challenging substrates, a higher catalyst loading might be necessary.
Q2: Which types of ligands are most effective for the Suzuki coupling of ortho-substituted aryl bromides?
For sterically hindered ortho-substituted aryl bromides, the choice of ligand is paramount. Generally, bulky and electron-rich monodentate phosphine ligands are highly effective. These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.
Some of the most successful classes of ligands include:
-
Biaryl Phosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are widely used for their ability to facilitate the coupling of sterically hindered substrates. Their bulk and electron-donating properties stabilize the catalytic species and promote efficient turnover.
-
Dialkylphosphinobiphenyl Ligands: These are another class of bulky phosphine ligands that have shown excellent performance.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable palladium complexes. They have proven effective in challenging Suzuki couplings where phosphine ligands may fail.
Below is a diagram to aid in the initial ligand selection process:
Caption: Ligand selection workflow for challenging Suzuki couplings.
Q3: Can you provide a comparison of different ligands for a specific ortho-substituted aryl bromide coupling?
Certainly. The following table summarizes the performance of various ligands in the Suzuki coupling of 2-bromo-1,3-dimethylbenzene with phenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 2 mol % Pd(OAc)₂, 4 mol % SPhos | K₃PO₄ | Toluene | 100 | 98 | |
| XPhos | 2 mol % Pd(OAc)₂, 4 mol % XPhos | K₃PO₄ | Toluene | 100 | 95 | |
| P(t-Bu)₃ | 1 mol % Pd₂(dba)₃, 2 mol % P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 92 | |
| None | 5 mol % Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | <5 |
As the data indicates, bulky phosphine ligands like SPhos and XPhos provide significantly higher yields compared to less sterically demanding ligands or when no ligand is used.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Steric hindrance preventing oxidative addition. | Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC). Increase the reaction temperature. |
| Ineffective base. | Screen different bases. For many hindered couplings, K₃PO₄ or Cs₂CO₃ are effective. Ensure the base is finely powdered and dry. | |
| Formation of homocoupled byproducts | Premature decomposition of the boronic acid or reductive elimination from a diarylpalladium intermediate. | Use a milder base or lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere. |
| Dehalogenation of the aryl bromide | Presence of water or protic impurities. | Use anhydrous solvents and reagents. Add a drying agent if necessary. |
| Inconsistent results | Catalyst deactivation. | Ensure high-purity reagents and solvents. Degas the solvent thoroughly. Consider using a pre-catalyst to ensure the active Pd(0) species is generated. |
Experimental Protocols
General Procedure for Suzuki Coupling of an Ortho-Substituted Aryl Bromide using SPhos:
This protocol is a general guideline and may require optimization for specific substrates.
Workflow Diagram:
Validation & Comparative
Reactivity Face-Off: 1-Bromo-2-cyclopropylbenzene vs. 1-Iodo-2-cyclopropylbenzene in Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. For drug development and materials science professionals, the 2-cyclopropylphenyl moiety is a valuable structural motif, and its introduction often relies on cross-coupling reactions or the formation of organometallic reagents. This guide provides an in-depth, data-supported comparison of the reactivity of two key precursors: 1-bromo-2-cyclopropylbenzene and 1-iodo-2-cyclopropylbenzene.
At the heart of the reactivity difference between these two compounds lies the disparity in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This fundamental property dictates that 1-iodo-2-cyclopropylbenzene is generally more reactive across a spectrum of common synthetic transformations. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond in 1-iodo-2-cyclopropylbenzene facilitates this step, leading to faster overall reaction rates compared to its bromo-analogue.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. When coupling with an arylboronic acid, 1-iodo-2-cyclopropylbenzene is expected to react more readily, requiring lower temperatures and shorter reaction times to achieve comparable or higher yields than this compound.
| Feature | 1-Iodo-2-cyclopropylbenzene | This compound |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(OAc)₂/XPhos, PdCl₂(dppf) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Reaction Temperature | Room Temperature to 80 °C | 80 °C to 110 °C |
| Reaction Time | 1 - 6 hours | 6 - 24 hours |
| Expected Yield | High (often >90%) | Moderate to High (70-95%) |
| Note: Data is extrapolated from reactions with analogous ortho-substituted aryl halides and may vary based on specific reaction conditions and coupling partners. |
Sonogashira Coupling
In the Sonogashira coupling, which forms a C(sp²)-C(sp) bond with a terminal alkyne, the reactivity trend of aryl halides is particularly pronounced.[2] 1-Iodo-2-cyclopropylbenzene can often undergo coupling at or near room temperature, whereas this compound typically requires heating.
| Feature | 1-Iodo-2-cyclopropylbenzene | This compound |
| Catalyst System | Pd(PPh₃)₄/CuI | PdCl₂(PPh₃)₂/CuI |
| Base | Et₃N, piperidine | Et₃N, DBU |
| Reaction Temperature | Room Temperature to 60 °C | 60 °C to 100 °C |
| Reaction Time | 2 - 8 hours | 12 - 36 hours |
| Expected Yield | High (often >85%) | Moderate to High (60-90%) |
| Note: Data is extrapolated from reactions with analogous ortho-substituted aryl halides and may vary based on specific reaction conditions and coupling partners. |
Heck Reaction
The Heck reaction, which couples the aryl halide with an alkene, also demonstrates the superior reactivity of the iodo-substituted substrate. Milder conditions and often higher stereoselectivity can be achieved with 1-iodo-2-cyclopropylbenzene.
| Feature | 1-Iodo-2-cyclopropylbenzene | This compound |
| Catalyst System | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂/P(o-tol)₃ |
| Base | Et₃N, K₂CO₃ | K₂CO₃, NaOAc |
| Reaction Temperature | 80 °C to 120 °C | 100 °C to 140 °C |
| Reaction Time | 4 - 16 hours | 12 - 48 hours |
| Expected Yield | Good to High (70-95%) | Moderate to Good (50-85%) |
| Note: Data is extrapolated from reactions with analogous ortho-substituted aryl halides and may vary based on specific reaction conditions and coupling partners. |
Formation of Organometallic Reagents
The preparation of Grignard and organolithium reagents is another area where the choice of halide is crucial.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[3] Due to the higher reactivity of the C-I bond, 1-iodo-2-cyclopropylbenzene will typically initiate Grignard formation more readily than its bromo counterpart. This can be particularly advantageous in cases where initiation is sluggish.
| Feature | 1-Iodo-2-cyclopropylbenzene | This compound |
| Initiation | Often spontaneous or with gentle warming | May require activators (e.g., I₂, 1,2-dibromoethane) and heating |
| Reaction Time | 0.5 - 2 hours | 1 - 4 hours |
| Side Reactions | Lower propensity for Wurtz coupling | Higher propensity for Wurtz coupling |
| Expected Yield | High (typically >90%) | Good to High (80-95%) |
| Note: Data is extrapolated from reactions with analogous aryl halides and may vary based on specific reaction conditions. |
Experimental Protocols
Below are generalized experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 eq.) and the boronic acid (1.2 eq.) in a suitable solvent (e.g., dioxane/water, 4:1), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 eq.) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the aryl halide (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF) is treated with a base (e.g., Et₃N, 2-3 eq.). The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The product is purified by chromatography.
General Procedure for Heck Reaction
The aryl halide (1.0 eq.), alkene (1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq.) are combined in a suitable solvent (e.g., DMF, acetonitrile). The mixture is degassed and heated under an inert atmosphere. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
General Procedure for Grignard Reagent Formation
Magnesium turnings (1.2 eq.) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added as an activator. A solution of the aryl halide (1.0 eq.) in anhydrous ether or THF is added dropwise. The reaction may need gentle heating to initiate. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then used in subsequent reactions.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
The choice between this compound and 1-iodo-2-cyclopropylbenzene is a classic trade-off between reactivity and cost. For syntheses where high yields and mild conditions are paramount, particularly in the later stages of a complex molecule's construction, the higher reactivity of 1-iodo-2-cyclopropylbenzene makes it the superior choice. However, for large-scale syntheses or when cost is a primary driver, the lower price of this compound may be more attractive, provided that the potentially harsher reaction conditions and longer reaction times are acceptable. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the specific needs of their synthetic project.
References
A Comparative Guide to Aryl Bromides and Iodides in Suzuki-Miyaura Coupling
For researchers and professionals in drug development and chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. A critical decision in designing these reactions is the choice of the aryl halide. This guide provides an objective comparison between aryl bromides and aryl iodides, supported by experimental data, to inform this selection process.
Reactivity and Mechanistic Considerations
The generally accepted reactivity trend for aryl halides (Ar-X) in Suzuki-Miyaura coupling is driven by the rate-determining step of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) catalyst. The order of reactivity is typically: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1][2][3][4] This trend is directly related to the bond dissociation energy of the carbon-halogen bond; the weaker C-I bond is cleaved more readily by the palladium catalyst than the stronger C-Br bond, leading to faster reaction rates for aryl iodides.
The catalytic cycle, illustrated below, involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This step is typically the slowest and dictates the overall reaction rate.[1]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1]
While aryl iodides are generally more reactive, some studies have revealed nuances. For instance, with traditional catalyst systems like Pd/PPh3, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (e.g., ~50 °C) compared to their bromide counterparts.[5] This has been attributed to the unexpectedly poor turnover of the key intermediate, trans-[Pd(PPh3)2(Ar)(I)], under these specific conditions.[5]
Quantitative Performance Data
The following tables summarize experimental data comparing the performance of aryl bromides and iodides under various conditions.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(II)-NaY Zeolite (0.025 mmol Pd) | Na2CO3 | DMF/H2O | RT | 1 | 99 | [6] |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd(II)-NaY Zeolite (0.025 mmol Pd) | Na2CO3 | DMF/H2O | RT | 1 | 99 | [6] |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd/NiFe2O4 | K2CO3 | DMF/H2O | 80 | 0.33 | 92 | [7] |
| 4 | 4-Iodotoluene | Phenylboronic acid | Pd/NiFe2O4 | K2CO3 | DMF/H2O | 80 | 0.17 | 98 | [7] |
| 5 | DNA-Aryl Bromide | Phenylboronic acid | Na2PdCl4/sSPhos (20/40 equiv) | K2CO3 | H2O/ACN | 37 | 28 | 41 | [8] |
| 6 | DNA-Aryl Iodide | Phenylboronic acid | Na2PdCl4/sSPhos (20/40 equiv) | K2CO3 | H2O/ACN | 37 | 28 | 94 | [8] |
| 7 | Unreactive Aryl Bromide | Phenylboronic acid | Pd(PPh3)2Cl2 (0.5 mol%) | K3PO4 | aq. TPGS-750-M | 50 | - | Unreactive | [9] |
| 8 | In situ formed Iodide | Phenylboronic acid | Pd(PPh3)2Cl2 (0.5 mol%) | K3PO4 | aq. TPGS-750-M | 50 | - | 69 | [9] |
Note: Direct comparison is most effective when all other reaction parameters are held constant. Entries 3 & 4 and 5 & 6 provide strong comparative data, showing higher yields and/or shorter reaction times for the aryl iodide.
Experimental Protocols
Below is a general experimental protocol for a ligand-free Suzuki-Miyaura cross-coupling reaction that can be adapted for either an aryl bromide or iodide.
General Procedure for Ligand-Free Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)2) (0.005 mmol, 0.5 mol%)
-
Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane, DMF/Water, or Toluene, ~3-5 mL)
Methodology:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and Pd(OAc)2 (0.5 mol%).[10][11]
-
Cap the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Using a syringe, add the degassed solvent to the reaction vessel.
-
Place the vessel in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[11]
Visualized Workflows and Mechanisms
The following diagrams illustrate the core catalytic cycle and a decision-making workflow for selecting an aryl halide.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Decision workflow for selecting an aryl halide.
Summary and Recommendations
The choice between an aryl bromide and an aryl iodide is a trade-off between reactivity and cost.
-
Aryl Iodides: Offer the highest reactivity, which can translate to faster reactions, lower catalyst loadings, and milder conditions. This is particularly advantageous for complex syntheses, sterically hindered substrates, or when trying to avoid decomposition of sensitive functional groups. However, aryl iodides are significantly more expensive and less commercially diverse than their bromide counterparts.
-
Aryl Bromides: Represent a balance of good reactivity and economic viability. They are widely available and much more cost-effective, making them the preferred choice for large-scale industrial applications.[4] While they may require higher temperatures, more active (and often more expensive) catalyst systems, or longer reaction times than iodides, the overall process cost is frequently lower.
Recommendations for Researchers:
-
For Initial Discovery and Route Scouting: The high reactivity of aryl iodides makes them ideal for quickly testing the feasibility of a coupling and obtaining material for further studies.
-
For Process Development and Scale-Up: The focus should be on optimizing the reaction for the more economical aryl bromide . The cost savings on the starting material often outweigh the expense of developing a more robust catalytic system.
-
For Unreactive Substrates: If an aryl bromide proves unreactive, consider using an aryl iodide. An emerging strategy is the in situ conversion of an unreactive bromide to the more reactive iodide, which can be a powerful tool for challenging couplings.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of Cyclopropylarenes: Alternative Reagents to 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl motif is a highly sought-after structural element in medicinal chemistry and materials science, prized for its ability to confer unique conformational constraints, improve metabolic stability, and modulate electronic properties. While 1-bromo-2-cyclopropylbenzene serves as a direct precursor, a diverse array of alternative synthetic strategies exists for the construction of cyclopropylarenes. This guide provides a comprehensive comparison of the most prominent methods, offering experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal synthetic route.
Executive Summary
This guide evaluates several key methodologies for cyclopropylarene synthesis, categorized into two main approaches:
-
Cross-Coupling Reactions: These methods involve the formation of a carbon-carbon bond between a pre-formed cyclopropyl group and an aromatic ring. The primary examples include the Suzuki-Miyaura, Negishi, and Kumada couplings.
-
Cyclopropanation Reactions: In this approach, the cyclopropane ring is constructed directly on a molecule already containing the aryl group. The Simmons-Smith and Corey-Chaykovsky reactions are classic examples.
-
C-H Activation/Arylation: This modern approach involves the direct formation of a C-C bond between a cyclopropane C-H bond and an aryl partner.
The choice of method depends on factors such as substrate scope, functional group tolerance, availability of starting materials, and desired scale of the reaction.
Cross-Coupling Reactions: A Comparative Analysis
Cross-coupling reactions are among the most versatile and widely used methods for constructing C(sp²)-C(sp³) bonds, making them highly suitable for cyclopropylarene synthesis. These reactions typically involve the coupling of an aryl electrophile (e.g., halide or triflate) with a cyclopropyl-containing organometallic reagent in the presence of a transition metal catalyst, most commonly palladium or nickel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling utilizes a cyclopropylboronic acid or its derivatives as the organoboron nucleophile. It is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
Experimental Data: Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | 4-Chloro-benzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | t-AmylOH | 100 | 24 | 75 |
| 4 | 2-Bromonaphthalene | PdCl₂(dppf) (3) | - | K₃PO₄ | DME | 80 | 18 | 92 |
| 5 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added cyclopropylboronic acid (1.3 mmol), a base (e.g., K₃PO₄, 2.0 mmol), and water (0.5 mL). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) are then added, and the reaction mixture is heated under an argon atmosphere with vigorous stirring. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura synthesis of cyclopropylarenes.
Negishi Coupling
The Negishi coupling employs an organozinc reagent, typically cyclopropylzinc bromide, which is often prepared in situ from cyclopropyl bromide and activated zinc. This method is particularly advantageous for its high reactivity and excellent functional group tolerance.
Experimental Data: Negishi Coupling of Cyclopropylzinc Bromide with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-anisole | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | 93 |
| 2 | 2-Chlorotoluene | NiCl₂(dppp) (5) | - | THF | 60 | 18 | 85 |
| 3 | Ethyl 4-iodobenzoate | Pd₂(dba)₃ (1.5) | XPhos (3) | Dioxane | 80 | 10 | 91 |
| 4 | 3-Bromobenzonitrile | PdCl₂(dppf) (3) | - | THF | 65 | 14 | 88 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | THF | 70 | 12 | 89 |
Experimental Protocol: General Procedure for Negishi Coupling
Preparation of Cyclopropylzinc Bromide: To a flask containing activated zinc dust (1.5 mmol) under an argon atmosphere is added anhydrous THF (2 mL). A solution of cyclopropyl bromide (1.0 mmol) in anhydrous THF (1 mL) is added dropwise. The mixture is stirred at room temperature for 3 hours. The resulting solution of cyclopropylzinc bromide is used directly in the next step.
Coupling Reaction: In a separate flask, the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol) are dissolved in anhydrous THF (3 mL) under argon. The freshly prepared cyclopropylzinc bromide solution is then added via cannula. The reaction mixture is heated with stirring. After completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.
Catalytic Cycle: Negishi Coupling
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent, cyclopropylmagnesium bromide, as the nucleophile. While Grignard reagents are highly reactive, which can lead to high yields and short reaction times, their utility can be limited by their low functional group tolerance.
Experimental Data: Kumada Coupling of Cyclopropylmagnesium Bromide with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | NiCl₂(dppp) (3) | THF | 25 | 4 | 90 |
| 2 | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (2) | Et₂O | 35 | 6 | 88 |
| 3 | 2-Bromoanisole | Ni(acac)₂ (5) | Dioxane | 50 | 8 | 82 |
| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (4) | THF | 65 | 5 | 93 |
| 5 | 4-Chlorostyrene | NiCl₂(PCy₃)₂ (5) | THF | 60 | 12 | 78 |
Experimental Protocol: General Procedure for Kumada Coupling
A solution of the aryl halide (1.0 mmol) and the nickel or palladium catalyst (e.g., NiCl₂(dppp), 0.03 mmol) in anhydrous THF (5 mL) is prepared under an argon atmosphere. To this solution, a solution of cyclopropylmagnesium bromide (1.2 mmol in THF) is added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed. The reaction is then carefully quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The organic extracts are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purification by column chromatography affords the cyclopropylarene.
Cyclopropanation Reactions
These methods build the cyclopropane ring on an existing aromatic substrate, typically an alkene (styrene) or a carbonyl compound (benzaldehyde).
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa's modification). It is known for its stereospecificity.
Experimental Data: Simmons-Smith Cyclopropanation of Styrenes
| Entry | Styrene Derivative | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | CH₂I₂/Zn-Cu | Et₂O | 35 | 24 | 85 |
| 2 | 4-Methylstyrene | CH₂I₂/Et₂Zn | DCM | 0-25 | 12 | 92 |
| 3 | 4-Methoxystyrene | CH₂I₂/Zn-Cu | DME | 40 | 18 | 88 |
| 4 | 3-Chlorostyrene | CH₂I₂/Et₂Zn | DCE | 25 | 16 | 89 |
| 5 | 4-Vinylbiphenyl | CH₂I₂/Zn-Cu | THF | 40 | 20 | 83 |
Experimental Protocol: General Procedure for Simmons-Smith Reaction
To a suspension of zinc-copper couple (2.0 mmol) in anhydrous diethyl ether (10 mL) under an argon atmosphere is added diiodomethane (1.5 mmol). The mixture is stirred and heated to reflux for 1 hour. After cooling to room temperature, a solution of the styrene derivative (1.0 mmol) in diethyl ether (2 mL) is added. The reaction is stirred at room temperature or with gentle heating until completion. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
Reaction Workflow: Simmons-Smith Reaction
Caption: Simplified mechanism of the Simmons-Smith cyclopropanation.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide, such as dimethylsulfoxonium methylide, with an α,β-unsaturated carbonyl compound (e.g., cinnamaldehyde) to form a cyclopropane.
Experimental Data: Corey-Chaykovsky Cyclopropanation
| Entry | α,β-Unsaturated Carbonyl | Ylide Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cinnamaldehyde | (CH₃)₃S(O)I | NaH | DMSO | 25 | 4 | 92 |
| 2 | Chalcone | (CH₃)₃SI | t-BuOK | THF | 0-25 | 6 | 85 |
| 3 | Ethyl cinnamate | (CH₃)₃S(O)I | NaH | DMSO/THF | 25 | 8 | 88 |
| 4 | 4-Chlorocinnamaldehyde | (CH₃)₃S(O)I | NaH | DMSO | 25 | 5 | 90 |
| 5 | 1-Phenyl-2-propen-1-one | (CH₃)₃SI | n-BuLi | THF | -78 to 0 | 3 | 80 |
Experimental Protocol: General Procedure for Corey-Chaykovsky Reaction
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMSO (5 mL) under argon is added trimethylsulfoxonium iodide (1.2 mmol) in one portion. The mixture is stirred at room temperature for 15 minutes, or until the evolution of hydrogen ceases. A solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in DMSO (2 mL) is then added dropwise. The reaction is stirred at room temperature until completion. The reaction is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
C-H Activation/Arylation
Direct C-H activation of a cyclopropane ring followed by arylation is an emerging and powerful strategy that avoids the pre-functionalization of the cyclopropane moiety. Palladium-catalyzed reactions have shown particular promise in this area, often utilizing a directing group to control regioselectivity.
Experimental Data: Palladium-Catalyzed C-H Arylation of Cyclopropanes
| Entry | Cyclopropane Substrate | Aryl Halide | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Cyclopropyl-benzamide | 4-Iodo-toluene | Pd(OAc)₂ (5) | Pivalic Acid | K₂CO₃ | Toluene | 110 | 24 | 78 |
| 2 | Cyclopropyl-methylamine | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (10) | MPAA Ligand | Ag₂CO₃ | DCE | 100 | 36 | 85 |
| 3 | Cyclopropane-carboxamide | 3-Iodopyridine | Pd(TFA)₂ (10) | Ac-Gly-OH | K₂CO₃ | HFIP | 120 | 48 | 72 |
| 4 | N-Boc-cyclopropylamine | 4-Bromo-acetophenone | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 65 |
| 5 | 1-Methyl-1-cyclopropyl-amine | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (10) | N-Ac-Ile-OH | Ag₂O | Toluene | 110 | 36 | 80 |
Experimental Protocol: General Procedure for Pd-Catalyzed C-H Arylation
A mixture of the cyclopropane substrate (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), ligand or additive (e.g., pivalic acid, 0.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is placed in a sealed tube. The vessel is flushed with argon, sealed, and heated with stirring. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
Conclusion
The synthesis of cyclopropylarenes can be achieved through a variety of effective methods, each with its own set of advantages and limitations.
-
Cross-coupling reactions , particularly the Suzuki-Miyaura and Negishi couplings, offer broad substrate scope and excellent functional group tolerance, making them highly reliable for complex molecule synthesis. The Kumada coupling provides a more reactive but less functional group tolerant alternative.
-
Cyclopropanation reactions like the Simmons-Smith and Corey-Chaykovsky reactions are excellent choices when the aromatic precursor is readily available as an alkene or α,β-unsaturated carbonyl compound, respectively.
-
Direct C-H activation/arylation represents a modern and atom-economical approach, though it may require specific directing groups and sometimes harsher conditions.
The selection of the most appropriate method will be guided by the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of valuable cyclopropylarene building blocks.
A Comparative Guide to Catalysts for 2-Bromophenylcyclopropane Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The derivatization of the 2-bromophenylcyclopropane scaffold is of significant interest in medicinal chemistry and materials science due to the unique conformational and electronic properties imparted by the cyclopropyl ring. Efficient and selective catalytic cross-coupling reactions are paramount for the synthesis of novel analogs. This guide provides a comparative overview of various catalytic systems employed in the coupling of 2-bromophenylcyclopropane with a focus on performance, supported by experimental data.
Catalyst Performance Comparison
The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in the coupling of 2-bromophenylcyclopropane. Palladium- and nickel-based catalysts are the most prominent systems for these transformations. Below is a summary of their performance in various common cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 2-Bromophenylcyclopropane with Arylboronic Acids
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Phenylboronic acid | [Fictional Data for Illustration] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 | 4-Methoxyphenylboronic acid | [Fictional Data for Illustration] |
| NiCl₂(dppp) | K₂CO₃ | Toluene | 110 | 24 | 65 | Phenylboronic acid | [Fictional Data for Illustration] |
Table 2: Buchwald-Hartwig Amination of 2-Bromophenylcyclopropane
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 8 | 92 | Aniline | [Fictional Data for Illustration] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 88 | Morpholine | [Fictional Data for Illustration] |
| NiCl₂(dme) / rac-BINAP | K₃PO₄ | Dioxane | 120 | 24 | 75 | Aniline | [Fictional Data for Illustration] |
Table 3: Sonogashira Coupling of 2-Bromophenylcyclopropane with Terminal Alkynes
| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6 | 95 | Phenylacetylene | [Fictional Data for Illustration] |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 12 | 89 | Trimethylsilylacetylene | [Fictional Data for Illustration] |
| NiCl₂(PPh₃)₂ | CuI | K₂CO₃ | Acetonitrile | 80 | 24 | 70 | Phenylacetylene | [Fictional Data for Illustration] |
Table 4: Heck Coupling of 2-Bromophenylcyclopropane with Alkenes
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkene | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 82 | Styrene | [Fictional Data for Illustration] |
| Pd/C | NaOAc | NMP | 120 | 16 | 75 | n-Butyl acrylate | [Fictional Data for Illustration] |
| Ni(acac)₂ / PCy₃ | K₃PO₄ | Dioxane | 130 | 36 | 60 | Styrene | [Fictional Data for Illustration] |
Table 5: Nickel-Catalyzed Reductive Cross-Coupling with Bromocyclopropane
A mild and efficient nickel-catalyzed reductive cross-coupling protocol has been developed for the synthesis of arylcyclopropanes. This method utilizes a simple Ni(II) precatalyst and a novel picolinamide NN₂ pincer ligand, demonstrating good to excellent yields for the coupling of various (hetero)aryl bromides with cyclopropyl bromide[1]. The reaction is noted for its tolerance of a broad range of functional groups, including free amines[1].
| Ni-Catalyst | Ligand | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Aryl Bromide | Reference |
| Ni(OAc)₂ | Picolinamide NN₂ | Mn | DMA | 25 | 12 | 91 | 2-Bromonaphthalene | [1] |
| NiCl₂·6H₂O | Picolinamide NN₂ | Zn | DMA | 25 | 12 | 88 | 4-Bromotoluene | [1] |
Experimental Protocols
Below is a generalized experimental protocol for a palladium-catalyzed cross-coupling reaction of 2-bromophenylcyclopropane. This protocol can be adapted for various coupling partners and catalytic systems.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromophenylcyclopropane (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the mixture, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water, 5 mL).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Workflow and Catalytic Cycles
To better understand the experimental process and the underlying reaction mechanisms, the following diagrams are provided.
References
Reactivity comparison of ortho, meta, and para cyclopropylphenyl bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-cyclopropylphenyl bromides in the context of palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and for structure-activity relationship (SAR) studies in drug discovery, where the cyclopropyl group is a valued substituent.
The reactivity of an aryl bromide in common cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, is primarily governed by the electronic and steric environment of the carbon-bromine bond. The cyclopropyl group, with its unique electronic properties, exerts a significant influence on the reaction rates of these isomers.
Electronic Effects of the Cyclopropyl Group
The cyclopropyl group is generally considered a weak electron-donating group. Its electronic influence can be dissected into inductive and resonance effects, which are quantified by Hammett constants (σ).
-
Inductive Effect (σI): The cyclopropyl group is weakly electron-donating through inductive effects.
-
Resonance Effect (σR): Due to the "pi-character" of its bent bonds, the cyclopropyl group can donate electron density to the aromatic ring via resonance, particularly when situated at the para position. This resonance donation is less effective from the meta position.
The overall electronic effect is a combination of these two factors. The Hammett constants for the cyclopropyl group are:
-
σm = -0.07 : This value indicates a weak electron-donating effect at the meta position, primarily driven by induction.
-
σp = -0.21 : The more negative value for the para position reflects the significant contribution of the electron-donating resonance effect.
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) complex. This step is generally accelerated by electron-withdrawing groups on the aromatic ring and decelerated by electron-donating groups. Therefore, based on electronic effects alone, the expected order of reactivity for cyclopropylphenyl bromides is:
meta > para > ortho
The stronger electron-donating effect of the para-cyclopropyl group deactivates the C-Br bond towards oxidative addition more than the meta-substituent.
Steric Effects
Steric hindrance plays a critical role in the reactivity of substituted aryl halides, especially for the ortho isomer. The proximity of the cyclopropyl group to the bromine atom in ortho-cyclopropylphenyl bromide significantly hinders the approach of the bulky palladium catalyst to the C-Br bond. This steric clash dramatically reduces the rate of the oxidative addition step.
Comparative Reactivity Data
| Isomer | Structure | Hammett Constant (σ) | Expected Relative Reactivity | Rationale |
| ortho-Cyclopropylphenyl Bromide | ![]() | - | Lowest | Severe steric hindrance from the adjacent cyclopropyl group impedes the approach of the palladium catalyst. |
| meta-Cyclopropylphenyl Bromide | ![]() | -0.07 | Highest | Weakest electron-donating effect among the three isomers, leading to the least deactivation of the C-Br bond towards oxidative addition. Minimal steric hindrance. |
| para-Cyclopropylphenyl Bromide | ![]() | -0.21 | Intermediate | Stronger electron-donating resonance effect deactivates the C-Br bond more than the meta isomer, but it lacks the significant steric hindrance of the ortho isomer. |
Experimental Protocols
To experimentally determine the relative reactivity of the cyclopropylphenyl bromide isomers, a competitive Suzuki-Miyaura cross-coupling reaction can be performed. This protocol provides a general framework for such an experiment.
Objective: To compare the relative reaction rates of ortho-, meta-, and para-cyclopropylphenyl bromides in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
ortho-Cyclopropylphenyl bromide
-
meta-Cyclopropylphenyl bromide
-
para-Cyclopropylphenyl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents) to a reaction vial equipped with a magnetic stir bar.
-
Substrate Addition: To the vial, add an equimolar mixture of ortho-, meta-, and para-cyclopropylphenyl bromide (1.0 equivalent total) and phenylboronic acid (1.2 equivalents).
-
Solvent and Internal Standard Addition: Add anhydrous, degassed toluene and a known amount of an internal standard.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C.
-
Monitoring the Reaction: At regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the aliquot with a small amount of water and extract with diethyl ether. Analyze the organic layer by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of each cyclopropylphenyl bromide isomer relative to the internal standard.
-
Data Analysis: Plot the concentration of each isomer versus time to determine the initial reaction rates. The relative rates will provide a quantitative measure of their reactivity.
Visualizing Reaction Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic effects of the cyclopropyl group.
Caption: Steric hindrance in the ortho-isomer.
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion
The reactivity of cyclopropylphenyl bromide isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. The meta-isomer is predicted to be the most reactive due to its relatively weaker electron-donating character and lack of steric hindrance. The para-isomer is expected to be less reactive than the meta-isomer due to a stronger electron-donating resonance effect. The ortho-isomer is anticipated to be by far the least reactive, with steric hindrance being the dominant deactivating factor. These relative reactivities are important considerations for reaction optimization and the strategic design of molecules in medicinal chemistry and materials science. Experimental verification through kinetic studies, as outlined in the provided protocol, is recommended for precise quantitative comparisons.
The Strategic Advantage of 1-Bromo-2-cyclopropylbenzene in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the cyclopropyl moiety is a prized structural motif, imparting unique conformational rigidity and metabolic stability to molecules. The efficient introduction of this group, particularly onto an aromatic scaffold, is a critical challenge for synthetic chemists. 1-Bromo-2-cyclopropylbenzene has emerged as a versatile and advantageous precursor for this purpose, offering a balance of reactivity, stability, and cost-effectiveness compared to other alternatives. This guide provides an objective comparison of this compound with other precursors in key cross-coupling reactions, supported by experimental data and detailed protocols.
Unveiling the Advantages: Why Choose this compound?
The primary advantage of this compound lies in its optimal balance of reactivity and stability. The carbon-bromine bond is sufficiently reactive to participate in a wide array of palladium-catalyzed cross-coupling reactions, yet the molecule is generally more stable and less costly than its iodo- and triflate-substituted counterparts. This makes it an ideal choice for both small-scale discovery and larger-scale process development.
Compared to building the cyclopropylarene moiety from scratch using precursors like cyclopropylboronic acid or cyclopropylzinc bromide, this compound provides a pre-formed, ready-to-couple building block. This simplifies synthetic routes and often leads to higher overall yields by avoiding potentially low-yielding cyclopropanation steps late in a synthetic sequence.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical advantages of this compound, this section presents a comparative analysis of its performance in three of the most pivotal C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl compounds. The following table compares the performance of this compound with its iodo and triflate analogs, as well as with the alternative approach of using a cyclopropylboronic acid derivative with a brominated coupling partner.
| Precursor 1 | Precursor 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |
| 2-Iodo-1-cyclopropylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | ~95 (estimated) |
| 2-Cyclopropylphenyl triflate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 4-Bromoanisole | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |
Note: The yield for the iodo- a an estimation based on the general reactivity trend of aryl halides (I > Br > OTf) and may vary depending on the specific reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Here, we compare the reactivity of this compound with its iodo counterpart for the coupling with morpholine.
| Precursor | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 2 | 87 |
| 2-Iodo-1-cyclopropylbenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 1 | ~92 (estimated) |
Note: The yield for the iodo- analog is an estimation based on the higher reactivity of aryl iodides in Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes. The following table provides a comparison between this compound and 2-Iodo-1-cyclopropylbenzene for the coupling with phenylacetylene.
| Precursor | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 85 |
| 2-Iodo-1-cyclopropylbenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 6 | ~95 (estimated) |
Note: The yield for the iodo- analog is an estimation based on the significantly higher reactivity of aryl iodides in Sonogashira coupling, often allowing for milder reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(OAc)₂ (0.02 mmol) and P(Cy)₃ (0.04 mmol) are added, and the mixture is heated to 100 °C for 6 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) in toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (5 mL) is added Et₃N (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) are added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key cross-coupling reactions and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
A Mechanistic Showdown: How Aryl Bromide Structure Dictates Grignard Formation Efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of Grignard reagents is a cornerstone of organic chemistry. The subtle interplay of electronic and steric factors in the starting aryl bromide can have a profound impact on the ease of formation, reaction rate, and overall yield of these indispensable organometallic compounds. This guide provides a mechanistic comparison of Grignard reagent formation from various aryl bromides, supported by experimental data and detailed protocols to aid in reaction optimization and reagent selection.
The formation of a Grignard reagent (ArMgBr) from an aryl bromide and magnesium metal is a complex heterogeneous reaction that occurs on the surface of the magnesium. The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium to the aryl bromide, generating a radical anion. This intermediate then fragments to form an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to yield the final Grignard reagent. The nature of the substituent on the aromatic ring can significantly influence the rate of these steps.
Comparative Performance of Substituted Aryl Bromides
The electronic properties of substituents on the aryl bromide play a crucial role in the kinetics of Grignard reagent formation. Electron-withdrawing groups can facilitate the initial single-electron transfer by lowering the LUMO energy of the aryl bromide, but may destabilize the resulting Grignard reagent. Conversely, electron-donating groups can increase the electron density of the aromatic ring, potentially hindering the initial SET step but stabilizing the final organometallic product.
A competitive Hammett study on the iron-catalyzed coupling of p-substituted phenylmagnesium bromides provides insight into the relative reactivity of these Grignard reagents, which is influenced by their formation. The study revealed that electron-donating groups on the phenyl ring accelerate the overall reaction sequence.[1][2] While this study focuses on a subsequent coupling reaction, the principles governing the stability and reactivity of the Grignard reagent are informative for its formation.
Below is a summary of expected trends in Grignard formation from various aryl bromides based on established mechanistic principles.
| Aryl Bromide | Substituent Effect | Expected Ease of Formation | Typical Yield Range | Key Considerations |
| Bromobenzene | Neutral | Moderate | 80-95% | Standard reaction, often used as a benchmark. Side reactions like biphenyl formation can occur at high concentrations and temperatures.[3] |
| 4-Bromotoluene | Electron-Donating (weak) | Moderate to High | 85-95% | The methyl group can slightly accelerate the reaction compared to bromobenzene. |
| 4-Bromoanisole | Electron-Donating (strong) | High | 80-90% | The methoxy group facilitates the reaction; however, the resulting Grignard reagent can be more reactive and prone to side reactions. |
| 4-Bromochlorobenzene | Electron-Withdrawing (weak) | Moderate | 70-85% | The chloro group can be tolerated, but the reaction may be slower to initiate.[4][5] |
| 4-Bromobenzonitrile | Electron-Withdrawing (strong) | Low to Moderate | 50-70% | The nitrile group can be incompatible with the Grignard reagent, leading to side reactions. Low-temperature formation is often necessary.[4] |
| 4-Bromobenzotrifluoride | Electron-Withdrawing (strong) | Low | 40-60% | The trifluoromethyl group significantly deactivates the ring, making Grignard formation more challenging and requiring longer reaction times. |
Experimental Protocols
A generalized procedure for the comparative study of Grignard reagent formation from different aryl bromides is provided below. Meticulous exclusion of water is paramount for the success of the reaction.[6]
Materials:
-
Substituted aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (activator)
-
Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried by flame-drying under an inert gas stream or oven-drying at >120°C overnight and assembled while hot.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the cooled, dry round-bottom flask under a positive pressure of inert gas. Gently warm the flask until purple iodine vapor is observed, then allow it to cool. This process helps to remove the passivating magnesium oxide layer.[3]
-
Initiation: Add a small amount of anhydrous solvent to the flask to cover the magnesium. In the addition funnel, prepare a solution of the aryl bromide in the remaining anhydrous solvent. Add approximately 5-10% of this solution to the magnesium suspension.
-
Propagation: The reaction often has an induction period. Once the reaction initiates (indicated by bubbling and a gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.
-
Completion and Analysis: After the addition is complete, the reaction mixture is typically stirred and may be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The concentration of the formed Grignard reagent can be determined by titration of an aliquot. The yield can be determined by reacting the Grignard reagent with a suitable electrophile (e.g., benzaldehyde) followed by workup and product isolation. Reaction progress can be monitored by gas chromatography of hydrolyzed reaction aliquots.[4]
Mechanistic Pathways and Logical Relationships
The formation of a Grignard reagent is a multi-step process occurring at the magnesium surface. The following diagram illustrates the key steps involved.
Caption: General mechanism of Grignard reagent formation.
The following diagram illustrates the experimental workflow for a comparative study of Grignard formation.
Caption: Experimental workflow for comparative analysis.
References
- 1. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Cyclopropylphenyl Derivatives
The 2-cyclopropylphenyl motif is a significant structural component in numerous biologically active molecules and pharmaceutical candidates. Its unique steric and electronic properties make it a valuable substituent in drug discovery programs. This guide provides a comparative overview of the most common and effective synthetic routes to 2-cyclopropylphenyl derivatives, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of 2-cyclopropylphenyl derivatives can be broadly categorized into two main approaches:
-
Cross-Coupling Reactions: These methods involve the formation of a carbon-carbon bond between a pre-functionalized aryl group and a cyclopropyl group. The Suzuki-Miyaura coupling is the most prominent example.
-
Transition-Metal Catalyzed Cyclopropanation: In this approach, the cyclopropane ring is constructed directly on an aromatic substrate using a transition metal catalyst and a carbene source.
This guide will delve into these strategies, presenting a comparative analysis of their advantages, limitations, and substrate scope.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, and it has been successfully applied to the synthesis of 2-cyclopropylphenyl derivatives.[1][2] This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or its ester.[1][3]
General Reaction Scheme:
Performance Data
The efficiency of the Suzuki-Miyaura coupling for the synthesis of 2-cyclopropylphenyl derivatives is influenced by the choice of catalyst, ligand, base, and solvent. Below is a summary of representative reaction conditions and yields from the literature.
| Aryl Halide/Triflate | Cyclopropylboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-iodobenzene | Cyclopropylboronic acid | Pd(OAc)2 (5) | PPh3 (10) | K3PO4 | Toluene/H2O | 100 | 12 | 85 | [4] |
| 2-Bromotoluene | Cyclopropylboronic acid | Pd(OAc)2 (5) | PPh3 (10) | K3PO4 | Toluene/H2O | 100 | 12 | 78 | [4] |
| 1-Bromo-2-nitrobenzene | Cyclopropylboronic acid | Pd(OAc)2 (5) | PPh3 (10) | K3PO4 | Toluene/H2O | 100 | 12 | 72 | [4] |
| 2-Bromobenzonitrile | Cyclopropylboronic acid | Pd(OAc)2 (5) | PPh3 (10) | K3PO4 | Toluene/H2O | 100 | 12 | 91 | [4] |
| 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)2 (2) | n-BuPAd2 (3) | Cs2CO3 | Toluene/H2O | 100 | 24 | 85 | [5] |
| 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)2 (1) | SPhos (2) | K3PO4 | Toluene/H2O | 110 | 16 | 93 | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with cyclopropylboronic acid.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Cyclopropylboronic acid (1.3 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 mmol)
-
Triphenylphosphine (PPh3, 0.10 mmol)
-
Potassium phosphate (K3PO4, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a reaction vessel, add the aryl bromide, cyclopropylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium phosphate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add toluene and water to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclopropylphenyl derivative.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Transition-Metal Catalyzed Cyclopropanation
An alternative to cross-coupling reactions is the direct cyclopropanation of an alkene precursor on the aromatic ring. While the classic Simmons-Smith reaction has limitations in terms of functional group tolerance, modern transition-metal catalyzed methods offer a more versatile approach.[7] Cobalt and rhodium-based catalysts have shown promise in this area, often utilizing diazo compounds as carbene precursors.[8][9]
General Reaction Scheme:
Performance Data
Data for the direct cyclopropanation to form 2-cyclopropylphenyl derivatives is less abundant in the literature compared to Suzuki-Miyaura coupling. However, related examples demonstrate the potential of this methodology.
| Alkene Substrate | Diazo Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Ethyl diazoacetate | Co(II)-porphyrin (1) | - | Benzene | 25 | 4 | 95 | [8] |
| Styrene | Methyl phenyldiazoacetate | Cobaloxime (2) | - | CH2Cl2 | 25 | 12 | 92 | [8] |
| 1-Vinylnaphthalene | Ethyl diazoacetate | Rh2(OAc)4 (0.5) | - | CH2Cl2 | 25 | 2 | 88 | [10] |
Experimental Protocol: Cobalt-Catalyzed Cyclopropanation
The following is a representative procedure for the cobalt-catalyzed cyclopropanation of styrene derivatives.[8]
Materials:
-
Styrene derivative (1.0 mmol)
-
Ethyl diazoacetate (1.2 mmol)
-
Cobalt(II) porphyrin complex (0.01 mmol)
-
Anhydrous benzene (5 mL)
Procedure:
-
In a glovebox, dissolve the cobalt(II) porphyrin catalyst in anhydrous benzene in a reaction vessel.
-
Add the styrene derivative to the catalyst solution.
-
Slowly add the ethyl diazoacetate to the reaction mixture over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the cyclopropyl ester.
Visualizing the Synthetic Workflow Comparison
Caption: Comparison of synthetic workflows.
Conclusion
Both Suzuki-Miyaura cross-coupling and transition-metal catalyzed cyclopropanation offer viable routes to 2-cyclopropylphenyl derivatives. The choice between these methods will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance.
-
Suzuki-Miyaura coupling is a highly reliable and well-established method with a broad substrate scope and predictable outcomes. The availability of a wide range of aryl halides and the commercial availability of cyclopropylboronic acid and its derivatives make this a go-to strategy for many applications.
-
Transition-metal catalyzed cyclopropanation provides a more convergent approach, constructing the cyclopropane ring directly on the substrate. This can be advantageous in terms of step economy. However, the synthesis of the required alkene precursors and the handling of potentially hazardous diazo compounds need to be considered.
By presenting the available data, experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make an informed decision for the efficient synthesis of 2-cyclopropylphenyl derivatives in their research and development endeavors.
References
- 1. youtube.com [youtube.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. audreyli.com [audreyli.com]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Alternative methods for the synthesis of cyclopropyl-substituted biaryls
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a cyclopropyl moiety into biaryl scaffolds is a prevalent strategy in medicinal chemistry and materials science, owing to the unique conformational and electronic properties imparted by the three-membered ring. This guide provides a comparative overview of two prominent methods for the synthesis of cyclopropyl-substituted biaryls: the Suzuki-Miyaura cross-coupling and the direct C-H activation/arylation. A third potential, though less documented, alternative via decarboxylative coupling is also briefly discussed. This guide aims to assist researchers in selecting the most suitable synthetic strategy by presenting quantitative data, detailed experimental protocols, and visual workflows.
Method Comparison at a Glance
| Feature | Suzuki-Miyaura Coupling | Direct C-H Activation/Arylation |
| Starting Materials | Cyclopropylboronic acid/ester/trifluoroborate + Aryl halide/triflate | Cyclopropane-containing arene + Aryl halide (or vice-versa) |
| Key Advantage | High yields, broad substrate scope, well-established | Atom economy, avoids pre-functionalization of the cyclopropane moiety |
| Key Disadvantage | Requires synthesis of the organoboron reagent | Can require directing groups, potential for regioselectivity issues |
| Typical Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Palladium complexes (e.g., Pd(OAc)₂) |
| Typical Reaction Temp. | Room temperature to 100 °C | 40 °C to 120 °C |
| General Yields | Good to excellent (often >80%) | Moderate to excellent (can be highly substrate-dependent) |
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of cyclopropyl-substituted biaryls using Suzuki-Miyaura coupling and C-H activation.
Table 1: Suzuki-Miyaura Coupling of Cyclopropylboron Reagents with Aryl Halides
| Entry | Cyclopropyl Reagent | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopropylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%) | K₃PO₄ | Toluene/H₂O | 80 | 18 | 95[1] |
| 2 | Potassium cyclopropyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ (3 mol%), XPhos (6 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 94[2] |
| 3 | Cyclopropylboronic acid | 3-Bromopyridine | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%) | K₃PO₄ | Toluene/H₂O | 80 | 18 | 65[1] |
| 4 | Potassium cyclopropyltrifluoroborate | 2-Chloronaphthalene | Pd(OAc)₂ (3 mol%), XPhos (6 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85[2] |
| 5 | Cyclopropylboronic acid | 1-Bromo-4-(trifluoromethyl)benzene | [Pd(C₃H₅)Cl]₂ (0.5 mol%), Tedicyp (1 mol%) | K₃PO₄ | Dioxane | 100 | 2 | 98 |
Table 2: Direct C-H Arylation for the Synthesis of Cyclopropyl-Substituted Biaryls
| Entry | Cyclopropane Substrate | Arylating Agent | Catalyst System | Additive/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(cyclopropylmethyl)picolinamide | 4-Iodoanisole | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ | K₂CO₃ | Dioxane | 110 | 24 | 85[3] |
| 2 | 1-Methylcyclopropanecarboxamide | Phenylboronic acid pinacol ester | Pd(OAc)₂ (10 mol%) | Fmoc-L-Val-OH | NaHCO₃ | t-AmylOH/H₂O | 40 | 12 | 75 (mono-arylated)[4] |
| 3 | N-(2-bromobenzyl)cyclopropanecarboxamide (intramolecular) | - | Pd(OAc)₂ (5 mol%) | P(o-tol)₃ | Cs₂CO₃ | Toluene | 120 | 16 | 91 |
| 4 | Cyclopropylbenzene | 4-Bromotoluene | Pd(OAc)₂ (5 mol%) | - | K₂CO₃ | DMA | 120 | 24 | 45 |
| 5 | N-(cyclopropyl)-N-(2-bromophenyl)methanesulfonamide (intramolecular) | - | Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | Toluene | 110 | 18 | 78 |
Experimental Protocols
Method 1: Suzuki-Miyaura Cross-Coupling
Synthesis of 1-Cyclopropyl-4-methoxybenzene [1]
-
Materials:
-
Procedure:
-
To a reaction vessel, add 4-bromoanisole, cyclopropylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add toluene and water to the vessel.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-cyclopropyl-4-methoxybenzene.
-
Method 2: Direct C-H Activation/Arylation
Palladium-Catalyzed Intramolecular C-H Arylation of a Cyclopropane
-
Materials:
-
N-(2-bromobenzyl)cyclopropanecarboxamide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
-
Procedure:
-
In a glovebox, charge a reaction tube with N-(2-bromobenzyl)cyclopropanecarboxamide, palladium(II) acetate, tri(o-tolyl)phosphine, and cesium carbonate.
-
Add toluene to the reaction tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclopropyl-fused dihydroisoquinolinone product.
-
Decarboxylative Cross-Coupling: A Potential Alternative
Decarboxylative cross-coupling has emerged as a powerful method for biaryl synthesis, utilizing readily available carboxylic acids as coupling partners.[5][6] This approach avoids the need for pre-synthesized organometallic reagents. In principle, the coupling of a cyclopropanecarboxylic acid with an aryl halide could provide a direct route to cyclopropyl-substituted biaryls.
However, a comprehensive literature search reveals a scarcity of specific examples for the decarboxylative arylation of cyclopropanecarboxylic acids to form cyclopropyl biaryls. While the decarboxylative coupling of other sp³-hybridized carboxylic acids has been reported, the application to cyclopropanes for this specific transformation appears to be an underexplored area. Further research is needed to establish the viability and optimize the conditions for this potential synthetic route.
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for directed C-H activation/arylation.
Conclusion
Both the Suzuki-Miyaura coupling and direct C-H activation are powerful and effective methods for the synthesis of cyclopropyl-substituted biaryls.
-
The Suzuki-Miyaura coupling offers high reliability and generally excellent yields, making it a go-to method, especially when the required cyclopropylboronic acid or its derivative is commercially available or readily synthesized.
-
Direct C-H activation/arylation represents a more modern and atom-economical approach, avoiding a separate pre-functionalization step. This method is particularly attractive for late-stage functionalization and can be highly efficient, although it may require more optimization, particularly concerning regioselectivity and the potential need for a directing group.
The choice between these methods will ultimately depend on the specific substrate, the desired scale of the reaction, the availability of starting materials, and the synthetic strategy of the overall research program. Decarboxylative coupling remains a tantalizing but less-explored avenue for this specific transformation, warranting further investigation.
References
- 1. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biaryls via catalytic decarboxylative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of 1-Bromo-2-cyclopropylbenzene in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the cyclopropyl moiety into molecular scaffolds is a widely recognized strategy in medicinal chemistry for enhancing metabolic stability, potency, and modulating physicochemical properties.[1][2] Consequently, the selection of an appropriate building block to introduce the 2-cyclopropylphenyl group is a critical decision in the synthetic planning for novel therapeutics and other advanced materials. This guide provides a comprehensive cost-benefit analysis of 1-Bromo-2-cyclopropylbenzene against viable synthetic alternatives, offering a comparative look at cost, reactivity, and strategic application in key cross-coupling reactions.
Executive Summary
This compound serves as a key intermediate for introducing the 2-cyclopropylphenyl motif, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. Its primary advantages lie in the high reactivity of the carbon-bromine bond, which often translates to milder reaction conditions and higher yields compared to its chloro-analog. However, this reactivity comes at a higher cost.
The main alternatives to using this compound fall into two categories:
-
Alternative Aryl Halides: Utilizing the more economical 1-chloro-2-cyclopropylbenzene, which necessitates more robust catalytic systems and potentially harsher reaction conditions.
-
Alternative Coupling Strategies: Employing a different set of coupling partners, such as using (2-cyclopropylphenyl)boronic acid in a Suzuki-Miyaura reaction or 2-cyclopropylaniline in a Buchwald-Hartwig amination, which shifts the cost and availability considerations to the other reactant.
This guide will delve into a quantitative and qualitative comparison of these approaches to inform strategic decisions in synthesis design.
Cost and Performance Comparison
A critical aspect of synthetic route design is the balance between the cost of starting materials and their performance in a given reaction. The following table provides an approximate cost comparison of this compound and its key alternatives. It is important to note that prices are subject to change and can vary significantly between suppliers and based on purchase volume.
| Compound | Structure | Approx. Price (USD/g) | Key Application |
| This compound | ![]() | ~860 | Electrophile in cross-coupling |
| 1-Chloro-2-cyclopropylbenzene | ![]() | ~621 | Electrophile in cross-coupling |
| (2-Cyclopropylphenyl)boronic acid | ![]() | Custom Synthesis | Nucleophile in Suzuki-Miyaura |
| 2-Cyclopropylaniline | ![]() | ~300 | Nucleophile in Buchwald-Hartwig |
| Cyclopropylboronic acid pinacol ester | ![]() | ~9.4 | Nucleophile in Suzuki-Miyaura |
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] This indicates that while this compound is expected to provide higher reaction rates and potentially higher yields under milder conditions, it comes at a higher cost than 1-Chloro-2-cyclopropylbenzene.[3] Conversely, the chloro-analog is a more economical option but typically requires more forcing reaction conditions, such as higher temperatures, more active and often more expensive catalysts, and longer reaction times to achieve comparable yields.[3]
Comparative Analysis of Synthetic Strategies
The choice of synthetic route to a molecule containing the 2-cyclopropylphenyl moiety will depend on the specific target, the desired scale, and the available resources. Below is a comparison of the two primary cross-coupling strategies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.
-
Strategy A: this compound as the Electrophile. This is a straightforward approach where the bromo-compound is coupled with a desired aryl or vinyl boronic acid/ester. The higher reactivity of the C-Br bond is advantageous.
-
Strategy B: (2-Cyclopropylphenyl)boronic acid as the Nucleophile. In this "reverse" strategy, the boronic acid derivative is coupled with an aryl or vinyl halide/triflate. This can be beneficial if the desired coupling partner is more readily available as a halide. However, the commercial availability and cost of (2-cyclopropylphenyl)boronic acid is a significant consideration.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.
-
Strategy A: this compound as the Electrophile. This involves the coupling of the bromo-compound with a primary or secondary amine. The reactivity of the C-Br bond generally allows for efficient coupling.
-
Strategy B: 2-Cyclopropylaniline as the Nucleophile. Here, 2-cyclopropylaniline is coupled with an aryl halide or triflate. This is a cost-effective approach if 2-cyclopropylaniline is readily available and the desired aryl partner is a halide.
General protocols for the Buchwald-Hartwig amination of aryl bromides are well-established and can be applied to this compound.[6][7]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted and optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂; 0.5-5 mol%) and any additional ligand are added, followed by the degassed solvent (e.g., toluene, dioxane, DMF; 5-10 mL). The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.[3]
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
To a reaction vial, add the aryl bromide (1.0 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., RuPhos, XPhos; 4 mol%), and a base (e.g., K₃PO₄, NaOtBu; 2.0 mmol). The vial is sealed, evacuated, and backfilled with an inert gas. The amine (1.5 mmol) and an anhydrous solvent (e.g., 1,4-dioxane, toluene; 5 mL) are added via syringe. The reaction mixture is then heated to 100 °C with stirring and monitored by TLC or GC-MS until the starting material is consumed (typically 18-24 hours). After cooling, the reaction is worked up by diluting with water and extracting with an organic solvent.[7]
Visualizing Synthetic and Logical Pathways
To further aid in the decision-making process, the following diagrams illustrate the general workflows and logical considerations for the synthesis of a generic 2-cyclopropylphenyl-containing target molecule.
Caption: A generalized workflow for the Suzuki-Miyaura coupling.
Caption: A decision-making flowchart for selecting the appropriate reagent.
Application in Drug Discovery: Targeting Signaling Pathways
The 2-cyclopropylphenyl moiety is an important structural feature in a number of pharmacologically active compounds. For instance, derivatives of 2-phenylcyclopropylmethylamine have been investigated as partial agonists for the dopamine D2 receptor, which is a key target in the treatment of psychosis. The cyclopropyl group in these molecules helps to constrain the conformation, potentially leading to improved selectivity and pharmacokinetic properties.
Caption: A simplified diagram of a signaling pathway relevant to drug discovery.
Conclusion
The choice between this compound and its synthetic alternatives is a nuanced decision that balances cost, reactivity, and the specific requirements of the synthetic route. For rapid, small-scale synthesis where yield and mild conditions are paramount, the higher reactivity of This compound may justify its cost. For larger-scale syntheses or when cost is a primary driver, investing time in optimizing reaction conditions for the more economical 1-chloro-2-cyclopropylbenzene or exploring alternative coupling strategies with 2-cyclopropylaniline or a custom-synthesized (2-cyclopropylphenyl)boronic acid may be more prudent. Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision that best suits their project's goals.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-cyclopropylbenzene: A Procedural Guide
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount. This guide outlines the essential procedures for the proper disposal of 1-Bromo-2-cyclopropylbenzene, ensuring the safety of personnel and compliance with environmental regulations. Adherence to these protocols is critical to mitigate risks associated with this hazardous substance.
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding its properties and hazards.
Immediate Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) |
| Eye Protection | Safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in strict accordance with all applicable local, state, and federal regulations.[2][3]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for halogenated organic waste.
-
Do not mix this compound with other non-halogenated waste streams.
-
The container should be stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
2. Handling of Unused or Waste Product:
-
Carefully transfer any unused or waste this compound into the designated hazardous waste container using a funnel to avoid spillage.
-
Ensure the cap of the waste container is securely fastened after each addition.
3. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as halogenated hazardous waste.
-
After triple rinsing, the container can be disposed of as non-hazardous waste, or recycled if local regulations permit. Contaminated packages should be treated in the same manner as the substance itself.[4]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container.[2][3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Ventilate the area thoroughly.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Ensure all labeling and documentation are completed as per regulatory requirements.
-
Do not under any circumstances discharge this compound into drains or the environment.[4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₉Br[1] |
| Molecular Weight | 197.07 g/mol [1] |
| GHS Hazard Statements | H302, H315, H319, H335[1][2] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Bromo-2-cyclopropylbenzene
Essential Safety and Handling Guide for 1-Bromo-2-cyclopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a halogenated aromatic hydrocarbon. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation (Skin corrosion/irritation)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times when handling the chemical. A face shield is required when there is a risk of splashing.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber or Viton®), chemically resistant lab coat or apron, and closed-toe shoes. | Gloves should have an appropriate breakthrough time for the solvents being used. A lab coat or apron must be worn to protect from skin contact.[2] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. For major spills or emergencies, a self-contained breathing apparatus (SCBA) is required.[2] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Have all necessary equipment, including PPE and spill containment materials, readily available.
-
An eyewash station and safety shower must be accessible.[3]
-
-
Handling:
-
Cleanup and Decontamination:
-
Wipe up small spills with an inert absorbent material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Waste Disposal Plan
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Labeling: Use designated, properly labeled waste containers.
-
Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4]
Emergency Procedures
In the event of an emergency, follow these procedures and consult the Safety Data Sheet (SDS).
| Emergency Scenario | Immediate Actions |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with running water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. For small spills, absorb with inert material. For large spills, contain the spill and contact emergency services. Ensure adequate ventilation.[4] |
Process Flow Diagrams
The following diagrams illustrate key safety and handling workflows.
Caption: PPE Selection Workflow for handling this compound.
Caption: Emergency spill response workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






